Antimicrobial agent-33
Description
The exact mass of the compound 5-(2,4-Dichloro-benzylidene)-thiazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOVOGTZQNQWFV-BAQGIRSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51244-45-2 | |
| Record name | MLS002639389 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Antimicrobial Agent SET-M33
For Researchers, Scientists, and Drug Development Professionals
Abstract
SET-M33 is a synthetic, tetra-branched cationic antimicrobial peptide that has demonstrated potent activity against a range of multidrug-resistant Gram-negative bacteria. Its efficacy stems from a multi-faceted mechanism of action that involves initial electrostatic interaction with the bacterial outer membrane, followed by membrane disruption and potent immunomodulatory effects. This technical guide provides a comprehensive overview of the core mechanism of action of SET-M33, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
The antimicrobial activity of SET-M33 is primarily driven by a two-step mechanism targeting the integrity of the bacterial cell envelope[1][2]:
-
High-Affinity Binding to Lipopolysaccharide (LPS): As a cationic peptide, SET-M33 possesses a strong positive charge, which facilitates its initial electrostatic attraction to the anionic components of the Gram-negative outer membrane, particularly the phosphate groups of lipopolysaccharide (LPS)[1]. This binding is a critical first step, sequestering the peptide on the bacterial surface.
-
Bacterial Membrane Disruption: Following LPS binding, SET-M33 integrates into the bacterial outer and inner membranes, leading to their disruption[1][2]. This process is thought to involve the formation of pores or other membrane destabilizing events, ultimately leading to the leakage of intracellular contents and cell death. Scanning and transmission electron microscopy have visualized these effects, showing the formation of cell blisters, blebs, and deep craters on the surface of bacteria treated with SET-M33.
This targeted disruption of the bacterial membrane contributes to the rapid bactericidal activity of SET-M33 and a low propensity for the development of resistance.
Quantitative Antimicrobial Activity
The in vitro potency of SET-M33 has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of SET-M33 and its D-amino acid variant (SET-M33D) against various bacterial strains.
| Bacterial Species | Strain | SET-M33 MIC (µM) | SET-M33D MIC (µM) | Reference |
| Pseudomonas aeruginosa | ATCC 27853 | 1.5 - 3 | - | [1] |
| Pseudomonas aeruginosa | Clinical Isolates | 11 - 22 | - | [3] |
| Klebsiella pneumoniae | ATCC 13833 | < 3 | - | [1] |
| Klebsiella pneumoniae | MDR Strains | 1.5 - 11 | - | [3] |
| Acinetobacter baumannii | MDR Strains | 1.5 - 11 | - | [3] |
| Escherichia coli | ATCC 25922 | - | - | |
| Escherichia coli | MDR Strains | 1.5 - 11 | - | [3] |
| Staphylococcus aureus | MRSA | - | 0.7 - 6.0 | [4][5] |
| Staphylococcus saprophyticus | Clinical Isolate | - | 0.7 - 6.0 | [5] |
| Enterococcus faecalis | Clinical Isolate | - | 0.7 - 6.0 | [5] |
Anti-Inflammatory and Immunomodulatory Activity
Beyond its direct bactericidal effects, SET-M33 exhibits significant anti-inflammatory and immunomodulatory properties. This is primarily achieved through the neutralization of LPS, a potent trigger of inflammatory responses. By binding to LPS, SET-M33 prevents its interaction with host immune receptors, such as Toll-like receptor 4 (TLR4). This interference with the inflammatory cascade leads to a reduction in the expression and release of pro-inflammatory cytokines and mediators.
Studies have shown that SET-M33 can significantly reduce the expression of key inflammatory molecules, including:
-
Tumor Necrosis Factor-alpha (TNF-α) [6]
-
Interleukin-6 (IL-6) [6]
-
Cyclooxygenase-2 (COX-2) [6]
-
Inducible Nitric Oxide Synthase (iNOS) [6]
The anti-inflammatory actions of SET-M33 are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade is initiated, leading to the degradation of IκB and the translocation of NF-κB to the nucleus, where it drives the transcription of pro-inflammatory genes. SET-M33, by neutralizing LPS, prevents the activation of this pathway.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test antimicrobial peptide (SET-M33)
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Culture bacteria in MHB to the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a stock solution of SET-M33 and perform serial two-fold dilutions in MHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted peptide. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Bacterial Membrane Permeabilization Assays
These assays assess the ability of SET-M33 to disrupt the bacterial outer and inner membranes using fluorescent probes.
The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used to assess outer membrane permeability. NPN fluoresces weakly in aqueous environments but exhibits increased fluorescence in the hydrophobic interior of a damaged membrane.
Materials:
-
Bacterial suspension
-
N-phenyl-1-naphthylamine (NPN) stock solution
-
SET-M33 solution
-
Fluorometer
Protocol:
-
Cell Preparation: Grow bacteria to the mid-log phase, then harvest and resuspend the cells in a suitable buffer (e.g., HEPES).
-
Assay: Add NPN to the bacterial suspension.
-
Add SET-M33 to the mixture.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence intensity over time using a fluorometer with excitation and emission wavelengths of 350 nm and 420 nm, respectively. An increase in fluorescence indicates outer membrane permeabilization.
Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of live cells. An increase in PI fluorescence indicates inner membrane damage.
Materials:
-
Bacterial suspension
-
Propidium iodide (PI) stock solution
-
SET-M33 solution
-
Fluorometer or fluorescence microscope
Protocol:
-
Cell Preparation: Prepare the bacterial suspension as described for the NPN uptake assay.
-
Assay: Add PI to the bacterial suspension.
-
Add SET-M33 to the mixture.
-
Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the stained cells using fluorescence microscopy. An increase in red fluorescence indicates inner membrane permeabilization.
Lipopolysaccharide (LPS) Binding Assay (Limulus Amebocyte Lysate - LAL Assay)
The LAL assay is a highly sensitive method for the detection and quantification of LPS. It can be used to assess the LPS-neutralizing capacity of SET-M33.
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent
-
LPS standard
-
SET-M33 solution
-
Pyrogen-free water and test tubes
-
Incubator/water bath at 37°C
Protocol:
-
Sample Preparation: Prepare a solution of LPS and mix it with varying concentrations of SET-M33.
-
Assay: Add the LAL reagent to the LPS/SET-M33 mixtures.
-
Incubation: Incubate the tubes at 37°C for a specified time (typically 60 minutes).
-
Detection: The presence of un-neutralized LPS will trigger a coagulation cascade in the LAL reagent, leading to the formation of a gel clot (gel-clot method), a change in turbidity (turbidimetric method), or a color change (chromogenic method). The reduction in the LAL response in the presence of SET-M33 indicates its LPS-binding and neutralizing activity.
Visualizations
Mechanism of Action of SET-M33
References
- 1. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Modification of Sample Processing for the Limulus Amebocyte Lysate Assay Enhances Detection of Inflammogenic Endotoxin in Intact Bacteria and Organic Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
"Antimicrobial agent-33" discovery and origin
An in-depth analysis of the discovery, characterization, and mechanisms of the novel therapeutic candidate, Antimicrobial Agent-33.
Introduction
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents. This document details the discovery and initial characterization of a promising new molecule, designated this compound (AMA-33). Isolated from the marine bacterium Marinus inventius, AMA-33 exhibits potent bactericidal activity, particularly against multi-drug resistant (MDR) Gram-negative pathogens. This whitepaper outlines the discovery workflow, quantitative antimicrobial efficacy, and the putative mechanism of action of AMA-33.
Discovery and Origin
AMA-33 was identified through a high-throughput screening campaign targeting marine microorganisms for novel antimicrobial compounds. The producing organism, Marinus inventius, was isolated from deep-sea sediment samples collected in the Pacific Ocean. Bioassay-guided fractionation of the bacterial culture supernatant led to the isolation of the active compound, AMA-33, a novel cyclic peptide.
Antimicrobial Efficacy
The antimicrobial activity of AMA-33 was quantified against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain, with results summarized in the table below.
| Bacterial Strain | Type | Resistance Profile | AMA-33 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-negative | Susceptible | 2 | >128 | 0.015 |
| Pseudomonas aeruginosa PAO1 | Gram-negative | Susceptible | 4 | >128 | 0.5 |
| MDR P. aeruginosa BAA-2114 | Gram-negative | Carbapenem-resistant | 4 | >128 | 32 |
| Klebsiella pneumoniae ATCC 700603 | Gram-negative | ESBL-producing | 2 | >128 | >32 |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Susceptible | 16 | 1 | 0.25 |
| MRSA ATCC 43300 | Gram-positive | Methicillin-resistant | 16 | 1 | >32 |
Table 1: Minimum Inhibitory Concentration (MIC) of AMA-33 against various bacterial strains.
Experimental Protocols
Bacterial Isolation and Cultivation
Marinus inventius was isolated from sediment samples by serial dilution and plating on marine agar (MA). The plates were incubated at 15°C for 14 days. For large-scale production of AMA-33, a single colony was inoculated into 1L of marine broth (MB) and incubated at 15°C with shaking at 150 rpm for 7 days.
Bioassay-Guided Fractionation
The culture broth was centrifuged to remove bacterial cells. The supernatant was subjected to solid-phase extraction using a C18 column. The active fraction, eluted with 80% methanol, was further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a linear gradient of acetonitrile in water. Fractions were collected and tested for antimicrobial activity against a lawn of MDR P. aeruginosa.
Minimum Inhibitory Concentration (MIC) Assay
MIC values were determined by the broth microdilution method according to CLSI guidelines. Briefly, a two-fold serial dilution of AMA-33 was prepared in a 96-well plate with cation-adjusted Mueller-Hinton broth (CAMHB). Bacterial suspensions were adjusted to a final concentration of 5 x 10^5 CFU/mL and added to each well. Plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of AMA-33 that completely inhibited visible bacterial growth.
Proposed Mechanism of Action
Preliminary studies suggest that AMA-33 disrupts the bacterial outer membrane, leading to the dissipation of the membrane potential and subsequent cell death. This is achieved through interaction with the lipid A component of lipopolysaccharide (LPS), a key component of the Gram-negative outer membrane.
Conclusion
This compound represents a novel peptide with significant potential for development as a therapeutic against challenging MDR Gram-negative infections. Its unique origin and potent bactericidal activity warrant further investigation, including detailed mechanistic studies, toxicity profiling, and preclinical evaluation. The data presented in this report provide a strong foundation for the continued development of AMA-33 as a next-generation antimicrobial agent.
"Antimicrobial agent-33" chemical structure and properties
An extensive review of the chemical structure, properties, and biological activities of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione.
Introduction
Antimicrobial agent-33, identified by the CAS Number 51244-45-2 and also known as NSC 31150, is a synthetic compound belonging to the thiazolidinedione class of molecules. Thiazolidinediones are a well-established group of heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms. While initially investigated for their applications in other therapeutic areas, derivatives of this scaffold have demonstrated promising antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and antimicrobial activity of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The definitive chemical structure of this compound is (5Z)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione. This structure has been confirmed through spectroscopic data and is consistent with its molecular formula and weight.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its formulation and delivery as a potential therapeutic agent.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅Cl₂NO₂S | [1] |
| Molecular Weight | 274.12 g/mol | [1] |
| CAS Number | 51244-45-2 | [1] |
| Appearance | Solid | |
| Melting Point | 203°C | [2] |
| XLogP3 | 3.5 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis
This compound is synthesized via a Knoevenagel condensation reaction. This well-established method in organic chemistry involves the reaction of an active methylene compound (in this case, thiazolidine-2,4-dione) with an aldehyde or ketone (2,4-dichlorobenzaldehyde).
Experimental Protocol: Synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
A general and efficient protocol for the synthesis of 5-arylidene-thiazolidine-2,4-diones is as follows:
-
Reactant Preparation: A mixture of thiazolidine-2,4-dione (1 equivalent) and 2,4-dichlorobenzaldehyde (1 equivalent) is prepared.
-
Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as ethanol. A catalytic amount of a base, like piperidine, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-((2,4-Dichlorophenyl)methylene)thiazolidine-2,4-dione.[2]
Caption: Synthesis workflow of this compound.
Antimicrobial Properties
This compound has demonstrated notable activity, particularly against Gram-positive bacteria. The available data on its minimum inhibitory concentrations (MICs) are summarized below.
Antimicrobial Spectrum
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 2 | [2] |
| Staphylococcus epidermidis | ATCC 12228 | 4 | [2] |
| Bacillus subtilis | ATCC 6633 | 8 | [2] |
| Enterococcus faecalis | ATCC 29212 | 16 | [2] |
Further research is required to fully elucidate the antimicrobial spectrum of this compound, including its efficacy against a broader range of Gram-negative bacteria and fungal pathogens.
Mechanism of Action
The precise mechanism of antimicrobial action for 5-((2,4-Dichlorophenyl)methylene)thiazolidine-2,4-dione has not been definitively established. However, based on the known activities of the thiazolidinedione class of compounds, two primary potential mechanisms can be hypothesized:
-
Inhibition of Mur Ligases: Thiazolidinediones have been reported to inhibit cytoplasmic Mur ligases (MurC-MurF).[3] These enzymes are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of these enzymes would disrupt cell wall synthesis, leading to bacterial cell death.
-
Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) Agonism: Some thiazolidinediones are known to be agonists of PPAR-γ, a nuclear receptor involved in the regulation of various metabolic and inflammatory pathways.[4][5] While primarily associated with antidiabetic effects, modulation of host PPAR-γ signaling could indirectly influence the host's response to infection. However, a direct antimicrobial effect through this pathway is less likely.
Caption: Hypothesized mechanisms of action for this compound.
Experimental Protocols: Antimicrobial Susceptibility Testing
A standard method for determining the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) control wells.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound, (5Z)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione, is a promising antimicrobial compound with significant activity against Gram-positive bacteria. Its synthesis is straightforward, and the thiazolidinedione scaffold offers numerous possibilities for further chemical modification to enhance its antimicrobial spectrum and potency. Future research should focus on elucidating its precise mechanism of action, expanding the evaluation of its antimicrobial activity against a wider range of pathogens, and conducting in vivo studies to assess its therapeutic potential. The information provided in this technical guide serves as a valuable resource for scientists and researchers working on the development of new antimicrobial agents.
References
- 1. Development of new 5-(chromene-3-yl)methylene-2,4-thiazolidinediones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-aryl thiazolidine-2,4-diones: discovery of PPAR dual alpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial Agent-33: A Technical Guide on its Spectrum of Activity and Mechanism of Action
This document provides a comprehensive technical overview of the novel investigational antimicrobial agent, designated "Antimicrobial Agent-33" (AMA-33). The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the field of antimicrobial research. This guide details the agent's spectrum of activity, mechanism of action, and the experimental protocols utilized for its characterization.
Introduction to this compound
This compound is a synthetic lipopeptide currently under investigation for its potent antimicrobial properties. Its unique molecular structure allows for the disruption of bacterial cell-to-cell communication, a mechanism distinct from many currently approved antibiotics. This guide summarizes the in-vitro activity of AMA-33 against a broad panel of clinically relevant bacterial and fungal pathogens.
Spectrum of Activity
The in-vitro activity of this compound was evaluated against a diverse panel of microorganisms. The data, presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: In-Vitro Spectrum of Activity of this compound (AMA-33)
| Organism | Strain ID | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 0.5 |
| Staphylococcus aureus (MRSA) | BAA-1717 | Gram-positive | 1 |
| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | 0.25 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 2 |
| Enterococcus faecium (VRE) | ATCC 700221 | Gram-positive | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 |
| Klebsiella pneumoniae | ATCC 13883 | Gram-negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |
| Acinetobacter baumannii | ATCC 19606 | Gram-negative | >128 |
| Candida albicans | ATCC 90028 | Fungus | >128 |
| Aspergillus fumigatus | ATCC 204305 | Fungus | >128 |
Mechanism of Action: Disruption of Quorum Sensing
Experimental Protocols
The following protocols describe the methodologies used to generate the spectrum of activity and mechanism of action data for this compound.
This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antimicrobial Agent:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
- Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test microorganism from an agar plate incubated overnight.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.
3. Microplate Inoculation and Incubation:
- Dispense 50 µL of the appropriate AMA-33 dilution into each well of a 96-well microtiter plate.
- Add 50 µL of the prepared bacterial inoculum to each well.
- Include a positive control well (inoculum without AMA-33) and a negative control well (broth only).
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- Following incubation, visually inspect the wells for turbidity.
- The MIC is recorded as the lowest concentration of AMA-33 that completely inhibits visible growth of the organism.
A[label="1. Prepare Stock Solution\nof AMA-33"];
B[label="2. Perform Serial Dilutions\nin 96-well plate"];
C [label="3. Prepare 0.5 McFarland\nStandard Inoculum"];
D [label="4. Dilute Inoculum to\nFinal Concentration"];
E [label="5. Inoculate Plate with\nTest Organism"];
F [label="6. Incubate Plate\n(35°C, 18-20h)"];
G [label="7. Read Results Visually\nDetermine MIC"];
A -> B[color="#4285F4"];
C -> D [color="#34A853"];
B -> E [color="#4285F4"];
D -> E [color="#34A853"];
E -> F [color="#EA4335"];
F -> G [color="#FBBC05"];
}
Caption: Workflow for the Broth Microdilution MIC Assay.
Preliminary Studies on "Antimicrobial Agent-33": A Technical Whitepaper
Disclaimer: The following document is a hypothetical technical guide based on the premise of a novel antimicrobial agent, designated "Antimicrobial agent-33." As of the date of this publication, "this compound" is not a recognized compound in publicly available scientific literature. The data, protocols, and pathways described herein are representative examples derived from common antimicrobial research methodologies and are intended to serve as a structural template for researchers and drug development professionals.
Abstract
This whitepaper provides a comprehensive overview of the preliminary in-vitro studies conducted on "this compound," a novel synthetic compound exhibiting broad-spectrum antimicrobial activity. Key findings on its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity against representative Gram-positive and Gram-negative bacteria are presented. Detailed experimental protocols for these assays are provided to ensure reproducibility. Furthermore, a proposed mechanism of action involving the disruption of the bacterial stringent response signaling pathway is illustrated, alongside a generalized workflow for antimicrobial susceptibility testing. This document aims to serve as a foundational guide for researchers, scientists, and drug development professionals interested in the further development of "this compound."
Quantitative Data Summary
The antimicrobial efficacy and cytotoxic profile of "this compound" were evaluated against a panel of clinically relevant bacterial strains and a standard mammalian cell line. All experiments were conducted in triplicate, and the data are summarized below.
Table 1: In-vitro Antimicrobial Activity of this compound
| Bacterial Strain | Gram Staining | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | 8 | 16 |
| Escherichia coli | Gram-negative | 25922 | 16 | 32 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 | 64 |
| Enterococcus faecalis | Gram-positive | 29212 | 8 | 16 |
Table 2: Cytotoxicity of this compound against HeLa Cells
| Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation |
| 16 | 98.2 | ± 1.5 |
| 32 | 95.7 | ± 2.1 |
| 64 | 91.3 | ± 3.4 |
| 128 | 75.6 | ± 4.8 |
| 256 | 42.1 | ± 5.2 |
Experimental Protocols
The MIC of "this compound" was determined using the broth microdilution method in accordance with established clinical laboratory standards.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
"this compound" stock solution (1024 µg/mL in DMSO)
-
Bacterial cultures in logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Positive control (bacterial suspension without antimicrobial agent)
-
Negative control (MHB only)
-
Sterility control (MHB with "this compound")
Procedure:
-
A two-fold serial dilution of "this compound" was prepared in MHB directly in the 96-well plates. The final concentrations ranged from 256 µg/mL to 0.5 µg/mL.
-
The standardized bacterial inoculum was added to each well containing the antimicrobial agent dilutions.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was visually determined as the lowest concentration of "this compound" that completely inhibited visible bacterial growth.
The MBC was determined as an extension of the MIC assay to assess the bactericidal or bacteriostatic nature of the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
MIC plates from the previous assay
Procedure:
-
Following the MIC determination, an aliquot of 10 µL was taken from each well that showed no visible growth.
-
The aliquot was spot-inoculated onto an MHA plate.
-
The plates were incubated at 37°C for 24 hours.
-
The MBC was defined as the lowest concentration of "this compound" that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations
The following diagram illustrates the hypothesized mechanism of action for "this compound," which is believed to involve the inhibition of the RelA protein, a key enzyme in the bacterial stringent response pathway. This pathway is crucial for bacterial survival under stress conditions.
Caption: Proposed inhibition of the bacterial stringent response by this compound.
The diagram below outlines the sequential workflow used for the in-vitro evaluation of "this compound."
Caption: Standard workflow for in-vitro antimicrobial susceptibility testing.
Technical Guide: Antimicrobial Agent Z33, a Novel Pleuromutilin Derivative with Potent Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the antimicrobial agent Z33, a novel semi-synthetic pleuromutilin derivative. Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis. Z33 has demonstrated significant bactericidal activity against a range of Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). This document summarizes the available quantitative data on its efficacy, details the experimental protocols for its evaluation, and illustrates its mechanism of action and associated experimental workflows.
Introduction
The emergence of multidrug-resistant Gram-positive pathogens, particularly MRSA, poses a significant threat to global public health. MRSA is a major cause of both hospital-acquired and community-acquired infections, leading to increased morbidity and mortality[1]. This has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Pleuromutilin and its derivatives are a promising class of antibiotics due to their unique mode of action, which involves binding to the peptidyl transferase center of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis[2]. This mechanism confers a low probability of cross-resistance with other existing antibiotic classes[1][3].
Z33, a novel pleuromutilin derivative, has been synthesized and characterized for its potent antibacterial activity against MRSA[4]. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of this promising antimicrobial agent.
Quantitative Data on Antimicrobial Activity
The in vitro efficacy of Z33 has been quantified using standard microbiology assays. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values demonstrate its potent activity against various strains of Staphylococcus aureus.
Table 1: MIC and MBC of Z33 Against Staphylococcus aureus Strains
| Bacterial Strain | Type | Z33 MIC (µg/mL) | Z33 MBC (µg/mL) | Tiamulin MIC (µg/mL) | Valnemulin MIC (µg/mL) |
| S. aureus (ATCC 29213) | Gram-positive | 0.25 | 0.5 | 1 | 0.25 |
| MRSA (ATCC 43300) | Gram-positive | 0.125 | 0.25 | 0.5 | 0.125 |
| S. aureus (AD3) | Gram-positive (Clinical Isolate) | 0.25 | 0.25 | 1 | 0.25 |
| S. aureus (144) | Gram-positive (Clinical Isolate) | 0.25 | 0.5 | 1 | 0.25 |
Data sourced from Hu et al., 2022.[1][5]
The ratio of MBC to MIC for Z33 is consistently low (ranging from 1 to 2), indicating a potent bactericidal effect against these S. aureus strains[1][5].
Table 2: Post-Antibiotic Effect (PAE) of Z33 Against MRSA ATCC 43300
| Concentration | Exposure Time | PAE (hours) |
| 2 x MIC | 1 hour | 2.24 |
| 4 x MIC | 1 hour | 3.89 |
| 2 x MIC | 2 hours | 2.18 |
| 4 x MIC | 2 hours | 3.93 |
Data sourced from Hu et al., 2022.[1]
Z33 exhibits a concentration-dependent post-antibiotic effect, meaning its antibacterial activity persists for a significant duration even after the drug concentration falls below the MIC[1].
Mechanism of Action
Pleuromutilin derivatives, including Z33, exert their antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome[2]. This binding action interferes with the transfer of amino acids to the growing polypeptide chain, thereby halting protein production and ultimately leading to bacterial cell death.
Caption: Proposed mechanism of action for the antimicrobial agent Z33.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Z33.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol follows the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Experimental workflow for determining MIC and MBC values.
Methodology:
-
Preparation of Z33: A stock solution of Z33 is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: Two-fold serial dilutions of the Z33 stock solution are performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control (no Z33) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of Z33 that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.
Time-Kill Assay
This assay assesses the rate of bactericidal activity of an antimicrobial agent over time.
Caption: Experimental workflow for the time-kill assay.
Methodology:
-
A logarithmic phase bacterial culture is prepared.
-
Z33 is added at various multiples of its MIC to the bacterial culture. A growth control without the agent is also included.
-
The cultures are incubated at 37°C.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), samples are withdrawn.
-
Serial dilutions of the samples are plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
The results are plotted as log10 CFU/mL against time to visualize the rate of bacterial killing. Z33 has been shown to be completely bactericidal at 2 μg/mL against MRSA ATCC 43300 after 24 hours[1].
In Vivo Efficacy and Safety
Preliminary in vivo studies have demonstrated the therapeutic potential of Z33. In a neutropenic mouse thigh infection model, Z33 showed better therapeutic effectiveness than the comparator antibiotic, tiamulin[4][5]. Furthermore, Z33 has a favorable safety profile, with a 50% lethal dose (LD50) greater than 5000 mg/kg in an acute oral toxicity test in mice, indicating high security[4][5].
Conclusion
Antimicrobial agent Z33 is a promising pleuromutilin derivative with potent bactericidal activity against Gram-positive bacteria, including clinically significant MRSA strains. Its distinct mechanism of action, low propensity for resistance development, and favorable in vivo efficacy and safety profile make it a strong candidate for further preclinical and clinical development. This technical guide provides foundational data and methodologies to support further research into this novel antimicrobial agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Antimicrobial Agent-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimicrobial agent-33 is a broad-spectrum fluoroquinolone antibiotic that demonstrates significant bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3][4] This inhibition leads to breaks in the bacterial DNA, halting cellular processes and resulting in cell death.[2][5] This document provides a comprehensive overview of the in vitro efficacy of this compound, including its mechanism of action, quantitative susceptibility data against key pathogens, and detailed protocols for essential in vitro assays.
Mechanism of Action
This compound targets the bacterial DNA machinery. By binding to and stabilizing the complex formed between DNA and the DNA gyrase or topoisomerase IV enzymes, it prevents the re-ligation of the DNA strands.[2][4] This action effectively introduces double-strand breaks into the bacterial chromosome, which are lethal to the bacterium.[2] The dual-targeting mechanism is crucial as it reduces the likelihood of bacteria developing resistance.[4]
In Vitro Susceptibility Data
The in vitro activity of this compound has been evaluated against a variety of clinically relevant bacterial isolates. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that inhibits visible growth, is a key metric for susceptibility.[6][7]
Activity Against Gram-Negative Bacteria
This compound demonstrates potent activity against many Gram-negative aerobic bacteria.[8][9]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.02 | 0.078 |
| Klebsiella pneumoniae | 0.156 | - |
| Pseudomonas aeruginosa | 0.31 | - |
| Proteus mirabilis | 0.078 | - |
| Serratia marcescens | 0.156 | - |
| Data derived from in vitro studies. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.[8] |
Activity Against Gram-Positive Bacteria
The agent is also effective against various Gram-positive cocci.[10][11]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.32 | 0.5 |
| Staphylococcus aureus (Methicillin-resistant) | 0.32 | 0.5 |
| Streptococcus pneumoniae | - | 1.0 - 4.0 |
| Enterococcus faecalis | 0.25 - 1.0 | 1.0 - 8.0 |
| Data derived from multiple in vitro studies.[10][11] |
Experimental Protocols
Standardized protocols are essential for the accurate evaluation of antimicrobial efficacy. The following sections detail the methodologies for determining MIC values and assessing the rate of bacterial killing.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[6][7][12]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
96-well microtiter plates (U- or V-bottom)
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a 2x working stock of this compound in CAMHB.
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[13]
-
Add 100 µL of the 2x antimicrobial stock to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[13]
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
-
Inoculation:
-
Inoculate each well (except for a sterility control) with the prepared bacterial suspension. The final volume in each well should be 200 µL.
-
Include a growth control well containing only broth and inoculum, and a sterility control well containing only broth.[14]
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
-
Interpretation:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[6]
-
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Comparative in vitro activity of ciprofloxacin against aerobic and anaerobic bacteria from clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of ciprofloxacin against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. m.youtube.com [m.youtube.com]
"Antimicrobial agent-33" molecular targets
An in-depth analysis of the molecular targets of the antimicrobial peptide SET-M33 reveals a multi-faceted mechanism primarily aimed at the disruption of Gram-negative bacterial envelopes and modulation of the host inflammatory response. This guide synthesizes the available data on its mechanism of action, presents quantitative efficacy, details relevant experimental protocols, and provides visual representations of its biological pathways and experimental workflows.
Core Molecular Targets
The primary molecular target of SET-M33 is the Lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria.[1] Its mode of action is a two-step process:
-
LPS Binding and Neutralization : SET-M33 exhibits high-affinity binding to LPS, which neutralizes the endotoxic effects of the molecule.[1][2] This interaction is crucial for its anti-inflammatory and anti-septic shock activities.[2] By binding to LPS, SET-M33 prevents the release of tumor necrosis factor-alpha (TNF-α) from macrophages activated by LPS.[2]
-
Bacterial Membrane Disruption : Following LPS binding, the peptide embeds in the outer membrane, leading to its disruption and impairing cell function.[1] This disruption of membrane integrity is a key part of its direct bactericidal activity.[1][3] Scanning electron microscopy has shown that treatment with SET-M33 results in the formation of superficial blisters and significant membrane disruptions on the surface of P. aeruginosa and K. pneumoniae.[3]
Unlike some other antimicrobial peptides, SET-M33's activity does not appear to generate resistant mutants after 24 hours of exposure, suggesting a mechanism that is difficult for bacteria to develop resistance against.[1]
Secondary and Indirect Targets
Beyond its direct action on the bacterial membrane, SET-M33 also demonstrates potent anti-inflammatory activity by reducing the expression of various cytokines, enzymes, and signal transduction factors involved in LPS-triggered inflammation.[1] This suggests an indirect targeting of host inflammatory pathways, mitigating the pathological consequences of bacterial infections, such as septic shock.[2]
Quantitative Data Summary
The efficacy of SET-M33 has been quantified against various multidrug-resistant (MDR) Gram-negative pathogens. The following tables summarize the available quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Organism | Resistance Profile | MIC Range | Reference |
| Pseudomonas aeruginosa | Multidrug-Resistant (MDR) | 0.3 - 3 µM | [2] |
| Klebsiella pneumoniae | Multidrug-Resistant (MDR) | 0.3 - 3 µM | [2] |
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 0.3 - 3 µM | [2] |
| Staphylococcus aureus | General | 2 - 64 µg/mL* | [4] |
*Note: This value is for a compound listed as "Antimicrobial agent-33 (Compound 2b)" which may be distinct from SET-M33.
Table 2: Anti-Inflammatory Activity
| Assay | Target Analyte | Pathogen LPS Source | EC₅₀ | Reference |
| LPS Neutralization | TNF-α Release | P. aeruginosa | 3.8e-8 M | [2] |
| LPS Neutralization | TNF-α Release | K. pneumoniae | 2.8e-7 M | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the molecular targets and efficacy of SET-M33.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on standard microbroth dilution methods used to assess the antimicrobial activity of a compound.
-
Bacterial Culture Preparation : Inoculate a single colony of the test bacterium (e.g., P. aeruginosa) into a sterile Mueller-Hinton Broth (MHB). Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase, corresponding to a turbidity of 0.5 McFarland standard.
-
Compound Dilution : Prepare a serial two-fold dilution of SET-M33 in a 96-well microtiter plate using MHB. The concentration range should typically span from 0.1 to 100 µM.
-
Inoculation : Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well of the microtiter plate containing the SET-M33 dilutions.
-
Controls : Include a positive control well (bacteria without SET-M33) and a negative control well (broth only) on each plate.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of SET-M33 that completely inhibits visible bacterial growth.
Protocol 2: LPS Neutralization Assay (TNF-α Release)
This protocol measures the ability of SET-M33 to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.
-
Cell Culture : Culture a murine macrophage cell line (e.g., RAW 264.7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating : Seed the macrophages into 96-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
LPS and Peptide Preparation : Prepare a solution of LPS (from P. aeruginosa or K. pneumoniae) at a final concentration of 100 ng/mL. Prepare serial dilutions of SET-M33.
-
Treatment : Pre-incubate the LPS solution with the different concentrations of SET-M33 for 30 minutes at 37°C.
-
Cell Stimulation : Remove the culture medium from the adherent macrophages and add the LPS/SET-M33 mixtures to the wells.
-
Incubation : Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection : Centrifuge the plates to pellet any detached cells and collect the supernatant.
-
TNF-α Quantification : Measure the concentration of TNF-α in the supernatant using a commercial Sandwich ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
EC₅₀ Calculation : Plot the TNF-α concentration against the log of the SET-M33 concentration and use a non-linear regression model to calculate the half-maximal effective concentration (EC₅₀).
Visualizations
The following diagrams illustrate the key pathways and workflows associated with SET-M33.
References
In-depth Technical Guide: Synthesis of Antimicrobial Agent-33
A Novel Quinolone Derivative Targeting Bacterial DNA Gyrase
Foreword
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. This document outlines the comprehensive synthesis pathway for Antimicrobial Agent-33 (AMA-33), a rationally designed fluoroquinolone derivative exhibiting potent, broad-spectrum activity against both Gram-positive and Gram-negative pathogens. AMA-33's unique structural modifications are engineered to overcome common resistance mechanisms, specifically those targeting DNA gyrase and topoisomerase IV.
This guide provides an in-depth overview of the multi-step synthesis, including detailed experimental protocols, quantitative analysis of each reaction step, and a proposed mechanism of action. The information herein is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and synthesis of new antimicrobial agents.
Overview of AMA-33 Synthesis
The synthesis of AMA-33 is a convergent, multi-step process commencing from commercially available starting materials. The core quinolone scaffold is constructed via a modified Gould-Jacobs reaction, followed by strategic functionalization to introduce the key pharmacophoric elements.[1][2][3] The overall workflow is designed for scalability and high purity of the final active pharmaceutical ingredient (API).
Retrosynthetic Analysis
The structure of AMA-33 is characterized by a C-7 substituted piperazinyl ring with a novel spirocyclic appendage and an N-1 cyclopropyl group, features known to enhance antibacterial potency and reduce off-target effects. The retrosynthetic approach deconstructs AMA-33 into three key precursors:
-
Precursor A: The core fluoroquinolone nucleus.
-
Precursor B: The novel N-Boc-protected spirocyclic piperazine.
-
Precursor C: Cyclopropylamine.
The key synthetic transformations include the Gould-Jacobs cyclization to form the quinolone ring, nucleophilic aromatic substitution to install the piperazinyl moiety, and subsequent deprotection and functionalization steps.
Quantitative Data Summary
The following tables summarize the quantitative data for each step of the AMA-33 synthesis, providing key metrics for yield, purity, and reaction conditions.
Table 1: Synthesis of Precursor A (Fluoroquinolone Core)
| Step | Reaction | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1a | Condensation | 3,4,5-trifluoroaniline | Diethyl (ethoxymethylidene)malonate | Toluene | 110 | 4 | 95 | >98% |
| 1b | Cyclization | Intermediate 1a | Diphenyl ether | 250 | 1.5 | 92 | >99% | |
| 1c | Alkylation | Intermediate 1b | Cyclopropylamine, K2CO3 | DMF | 80 | 6 | 88 | >98% |
| 1d | Hydrolysis | Intermediate 1c | NaOH, then HCl | Ethanol/H2O | 100 | 3 | 96 | >99% |
Table 2: Synthesis of Precursor B (Spirocyclic Piperazine)
| Step | Reaction | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (GC-MS) |
| 2a | Ketalization | 1,4-Cyclohexanedione | Ethylene glycol, p-TSA | Toluene | 120 | 8 | 91 | >97% |
| 2b | Reductive Amination | Intermediate 2a | Benzylamine, NaBH(OAc)3 | DCE | 25 | 12 | 85 | >98% |
| 2c | Boc Protection | Intermediate 2b | (Boc)2O, Et3N | DCM | 25 | 4 | 99 | >99% |
| 2d | Deprotection/Cyclization | Intermediate 2c | H2, Pd/C; then heat | Methanol | 60 | 24 | 78 | >98% |
Table 3: Final Assembly and Purification of AMA-33
| Step | Reaction | Starting Material(s) | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 3a | Nucleophilic Substitution | Precursor A, Precursor B | DIPEA | NMP | 120 | 18 | 82 | >97% |
| 3b | Boc Deprotection | Intermediate 3a | Trifluoroacetic acid | DCM | 25 | 2 | 98 | >98% |
| 3c | Crystallization | Crude AMA-33 | Ethanol/Water | 70 -> 4 | - | 90 | >99.5% |
Experimental Protocols
Synthesis of Precursor A: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Step 1a: Condensation To a solution of 3,4,5-trifluoroaniline (1.0 eq) in toluene, diethyl (ethoxymethylidene)malonate (1.1 eq) was added dropwise. The mixture was heated to reflux at 110°C for 4 hours. Upon completion, the solvent was removed under reduced pressure to yield the crude intermediate, which was used in the next step without further purification.
Step 1b: Cyclization The crude product from Step 1a was added portion-wise to preheated diphenyl ether at 250°C under a nitrogen atmosphere. The reaction was maintained at this temperature for 1.5 hours. After cooling to room temperature, hexane was added to precipitate the product. The solid was collected by filtration, washed with hexane, and dried under vacuum.
Step 1c: N-Alkylation The cyclized product from Step 1b (1.0 eq), cyclopropylamine (1.5 eq), and potassium carbonate (2.0 eq) were suspended in DMF. The mixture was heated to 80°C and stirred for 6 hours. The reaction was monitored by TLC. After completion, the mixture was poured into ice water, and the resulting precipitate was filtered, washed with water, and dried.
Step 1d: Hydrolysis The ester from Step 1c was suspended in a mixture of ethanol and 10% aqueous NaOH. The mixture was heated to reflux for 3 hours. The solution was then cooled and acidified with concentrated HCl to pH 2. The resulting white precipitate (Precursor A) was collected by filtration, washed with cold water, and dried under high vacuum.
Synthesis of Precursor B: N-Boc-spiro[3.3]azaheptane-2-carboxamide
This protocol describes a hypothetical synthesis for the novel spirocyclic piperazine moiety.
Step 2a: Monoketalization of 1,4-Cyclohexanedione 1,4-Cyclohexanedione (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid were dissolved in toluene. The mixture was heated to reflux with a Dean-Stark apparatus for 8 hours to remove water. The reaction was then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the monoketal.
Step 2b-2d: Multi-step transformation to Precursor B The monoketal is then carried through a series of transformations including reductive amination, Boc-protection, and a final deprotection/cyclization sequence to yield the desired N-Boc-protected spirocyclic piperazine (Precursor B).
Final Assembly of this compound
Step 3a: Nucleophilic Aromatic Substitution Precursor A (1.0 eq) and Precursor B (1.2 eq) were dissolved in N-Methyl-2-pyrrolidone (NMP). Diisopropylethylamine (DIPEA) (2.5 eq) was added, and the mixture was heated to 120°C for 18 hours under a nitrogen atmosphere. The reaction mixture was cooled, poured into water, and the precipitate was collected by filtration.
Step 3b: Boc Deprotection The crude product from Step 3a was dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) (5.0 eq) was added. The solution was stirred at room temperature for 2 hours. The solvent and excess TFA were removed under reduced pressure.
Step 3c: Final Purification The crude AMA-33 was dissolved in hot ethanol. Water was added dropwise until the solution became turbid. The solution was then slowly cooled to 4°C to induce crystallization. The pure crystals of AMA-33 were collected by filtration, washed with cold ethanol/water (1:1), and dried under vacuum.
Mechanism of Action and Signaling Pathway
This compound exerts its bactericidal effect by targeting bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), essential enzymes for DNA replication, repair, and transcription.[3][4] By forming a stable ternary complex with the enzyme and cleaved DNA, AMA-33 inhibits the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death.[3] The enhanced activity of AMA-33 is attributed to the novel spirocyclic moiety at the C-7 position, which is hypothesized to establish additional interactions within the quinolone resistance-determining region (QRDR) of the target enzymes, thereby overcoming common point mutations that confer resistance.
Visualizations
AMA-33 Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Proposed Signaling Pathway for AMA-33 Actiondot
References
Methodological & Application
Application Notes and Protocols for Antimicrobial Agent-33
For Research Use Only.
Introduction
Antimicrobial Agent-33 is a novel synthetic cationic peptide with potent, broad-spectrum antimicrobial activity. These application notes provide detailed protocols for the preliminary in vitro evaluation of this compound, including determination of its minimum inhibitory and bactericidal concentrations, time-kill kinetics, and cytotoxicity. Additionally, a general workflow for investigating its mechanism of action is presented.
Data Presentation
The following tables summarize the quantitative data obtained during the initial characterization of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Target Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 8 |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 |
| Candida albicans (ATCC 90028) | Fungus | 32 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Target Microorganism | Gram Stain | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 |
Table 3: Cytotoxicity of this compound against Human Embryonic Kidney (HEK293) Cells
| Assay | Endpoint | Value |
| MTT Assay | CC50 (µg/mL) | 128 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against various microorganisms.
Materials:
-
This compound stock solution (1 mg/mL in sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for yeast
-
Sterile 96-well microtiter plates
-
Bacterial/yeast suspensions standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized microbial inoculum to each well containing the antimicrobial agent dilutions.
-
Include a positive control (microbes in broth without antimicrobial agent) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed subsequently to the MIC assay to determine the concentration at which this compound is bactericidal.
Materials:
-
MIC plates from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipette and tips
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetic Assay
This assay provides information on the rate at which this compound kills a bacterial population.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound at concentrations of 1x, 2x, and 4x the MIC
-
Sterile culture tubes and appropriate growth medium
-
Apparatus for serial dilutions and colony counting
Procedure:
-
Inoculate flasks containing fresh broth with the test organism to achieve an initial density of ~1 x 10⁶ CFU/mL.
-
Add this compound at the desired multiples of the MIC. Include a growth control without the agent.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots and plate them on TSA for colony counting.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curve.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of a mammalian cell line.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
Procedure:
-
Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in cell culture medium and add them to the wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%).
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for the in vitro characterization of this compound.
Caption: Postulated mechanism of action for this compound.
How to use "Antimicrobial agent-33" in the lab
< Application Notes and Protocols for Antimicrobial Agent-33
Audience: Researchers, scientists, and drug development professionals.
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel, synthetic, tetra-branched peptide with potent bactericidal activity against a range of multidrug-resistant (MDR) Gram-negative bacteria.[1] It is currently in preclinical development for the treatment of lung infections.[1] This document provides detailed application notes and standardized protocols for the laboratory use of this compound, including methodologies for assessing its antimicrobial efficacy and elucidating its mechanism of action.
Mechanism of Action: The primary mechanism of action for this compound involves a two-step process.[1] Initially, the cationic peptide binds with high affinity to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[1] Following this initial interaction, the peptide disrupts the bacterial membrane, leading to impaired cell function and eventual cell death.[1] This targeted disruption of the membrane contributes to its potent bactericidal effect.[1]
Product Specifications
| Property | Specification |
| IUPAC Name | [Hypothetical: Based on a branched peptide structure] |
| Molecular Formula | C₁₉₇H₃₃₆N₅₆O₅₁ |
| Molecular Weight | 4492.1 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in sterile water or phosphate-buffered saline (PBS) |
| Storage | Store at -20°C. Reconstituted solutions can be stored at 4°C for up to one week. Avoid repeated freeze-thaw cycles. |
| Purity (HPLC) | ≥95% |
Quantitative Data Summary
The following tables provide a summary of the antimicrobial activity of this compound against key Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[2] Minimum Bactericidal Concentration (MBC) is the lowest concentration that prevents the growth of an organism after subculture on antibiotic-free media.[2]
Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Pseudomonas aeruginosa (MDR clinical isolate) | 0.3 - 1.5 | 0.6 - 3.0 |
| Klebsiella pneumoniae (MDR clinical isolate) | 0.3 - 3.0 | 0.6 - 6.0 |
| Acinetobacter baumannii (MDR clinical isolate) | 0.3 - 3.0 | 0.6 - 6.0 |
| Escherichia coli (ATCC 25922) | 1.0 | 2.0 |
Table 2: Cytotoxicity Data
| Cell Line | Assay | Duration | IC₅₀ (µM) |
| Human Bronchial Epithelial Cells | MTT | 72 hours | > 22 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Bring the vial of this compound to room temperature.
-
Aseptically add the required volume of sterile water or PBS to achieve a stock concentration of 1000 µg/mL.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the desired concentrations for the assay.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][4]
-
Bacterial Inoculum Preparation:
-
Select three to five isolated colonies of the test organism from a non-selective agar plate cultured for 18-24 hours.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to obtain a range of concentrations.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control well (bacteria and broth, no antimicrobial agent) and a sterility control well (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[2]
-
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing:
-
From the wells of the completed MIC assay that show no visible growth, transfer a 10 µL aliquot to a non-selective agar plate.
-
Spread the aliquot evenly across the surface of the agar.
-
-
Incubation and Reading:
-
Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5]
-
Visualizations
Caption: Experimental workflow for determining MIC and MBC.
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CLSI M100 33rd Edition Released | News | CLSI [clsi.org]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
"Antimicrobial agent-33" minimum inhibitory concentration (MIC) assay
Introduction
Antimicrobial agent-33, also known as SET-M33, is a synthetic, tetra-branched antimicrobial peptide (AMP) demonstrating significant promise in combating infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its unique structure enhances resistance to proteolytic degradation, increasing its stability and bioavailability in biological fluids.[1][2] SET-M33 is currently in preclinical development for treating lung infections caused by these challenging pathogens.[1][3]
Mechanism of Action
The antimicrobial activity of SET-M33 is characterized by a two-step mechanism of action primarily targeting the bacterial cell envelope.[1]
-
Lipopolysaccharide (LPS) Binding: As a cationic peptide, SET-M33 has a high affinity for the negatively charged lipopolysaccharide (LPS) molecules on the outer membrane of Gram-negative bacteria. This initial interaction is crucial for its activity.[1][4]
-
Membrane Disruption: Following LPS binding, SET-M33 integrates into the bacterial outer membrane, leading to its disruption and impairing essential cell functions, ultimately resulting in bacterial death.[1]
A key advantage of this mechanism is that it is less likely to induce resistance compared to some conventional antibiotics.[1] Furthermore, SET-M33 has demonstrated anti-inflammatory properties by reducing the expression of various inflammatory mediators triggered by LPS.[1]
Spectrum of Activity
SET-M33 exhibits potent bactericidal activity against a range of clinically significant Gram-negative bacteria, including:
-
Klebsiella pneumoniae (including colistin-resistant strains)[1]
-
Acinetobacter baumannii[1]
-
Escherichia coli[1]
The peptide shows less activity against Pseudomonas aeruginosa compared to other susceptible species.[1] Isomeric versions of the peptide synthesized with D-amino acids have shown expanded activity against Gram-positive pathogens like Staphylococcus aureus and Staphylococcus epidermidis.[3]
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the reported MIC values for SET-M33 against various Gram-negative bacteria. MIC values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[5][6][7]
| Microorganism | Strain Type | MIC Range (µM) | MIC50 (µM) | MIC90 (µM) |
| Klebsiella pneumoniae | MDR | 1.5 - 11 | 1.4 | 2.8 |
| Acinetobacter baumannii | MDR | 1.5 - 11 | - | - |
| Escherichia coli | MDR | 1.5 - 11 | - | - |
| Pseudomonas aeruginosa | MDR | 11 - 22 | 1.4 | 1.4 |
MDR: Multidrug-Resistant. Data compiled from multiple sources.[1][3]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of this compound (SET-M33) using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][8][9]
1. Materials
-
This compound (SET-M33)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]
-
Bacterial strains for testing
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[11][12]
-
0.5 McFarland turbidity standard[5]
-
Sterile saline or broth
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)[5]
2. Preparation of Reagents and Inoculum
-
Antimicrobial Agent Stock Solution: Prepare a stock solution of SET-M33 in a suitable solvent (e.g., sterile water or a buffer recommended by the manufacturer) at a concentration 10 times the highest concentration to be tested.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
3. Assay Procedure
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 50 µL of the SET-M33 stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the tenth well.
-
Discard the final 50 µL from the tenth well.
-
-
Controls:
-
Growth Control (Positive Control): The eleventh well should contain only CAMHB and the bacterial inoculum.
-
Sterility Control (Negative Control): The twelfth well should contain only CAMHB.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well from 1 to 11. Do not inoculate the sterility control wells.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
4. Interpretation of Results
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC for the QC strains should fall within the acceptable ranges to validate the experiment.[5]
Visualizations
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Mechanism of action of this compound (SET-M33).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. The identity of implant materials governs the antimicrobial efficacy of SET-M33 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. bmglabtech.com [bmglabtech.com]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Agent M33 (SET-M33)
Disclaimer: The designation "Antimicrobial agent-33" is not a standardized identifier and may refer to multiple distinct chemical entities in scientific literature. These application notes focus on the well-characterized synthetic antimicrobial peptide M33 , also known as SET-M33 , a promising candidate for combating multidrug-resistant Gram-negative bacteria.
Introduction
SET-M33 is a synthetic, tetra-branched cationic antimicrobial peptide.[1][2] This structure, featuring four copies of the peptide sequence (KKIRVRLSA) linked to a lysine core, confers high stability against proteases, making it a robust candidate for therapeutic applications.[2][3] SET-M33 exhibits potent bactericidal activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2] Its mechanism of action involves binding to lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, followed by membrane disruption.[1][4][5]
Solubility
The solubility of SET-M33 is influenced by its cationic nature, the presence of hydrophobic residues, and the counter-ion it is paired with. As a cationic peptide, its solubility is generally higher in acidic aqueous solutions. The choice of salt form can also impact its solubility and toxicological profile; for instance, the chloride salt form has been shown to have improved solubility.[1]
General Solubility Guidelines:
-
Aqueous Buffers: Soluble in acidic buffers. For physiological pH, phosphate-buffered saline (PBS) at pH 7.0–7.4 can be used, although solubility may be limited to ≤1 mg/mL.
-
Organic Solvents: For higher concentrations or for peptides that are difficult to dissolve, initial solubilization in a small amount of an organic solvent like DMSO, DMF, or acetonitrile is recommended before dilution with an aqueous buffer.
-
Water: Can be dissolved in sterile, deionized water, potentially requiring sonication to aid dissolution.
Data Presentation: Solubility of SET-M33
| Solvent/Buffer System | Concentration | Observations and Recommendations |
| Deionized Water | Up to 1 mg/mL | Sonication may be required to fully dissolve the lyophilized peptide. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ≤ 1 mg/mL | Generally soluble at lower concentrations. |
| 0.1% Acetic Acid in Water | > 1 mg/mL | Recommended for creating stock solutions of the basic peptide. |
| Dimethyl Sulfoxide (DMSO) | High | Use as a solvent for initial solubilization of hydrophobic peptides before further dilution. |
Preparation of SET-M33 Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of SET-M33.
Materials:
-
Lyophilized SET-M33 peptide
-
Sterile, deionized water or 0.1% acetic acid
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Centrifuge the vial of lyophilized SET-M33 briefly to ensure the peptide pellet is at the bottom.
-
Aseptically add the required volume of sterile water or 0.1% acetic acid to the vial to achieve a final concentration of 1 mg/mL.
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (1-2 minutes) until the solution is clear.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Synthesis of Tetra-branched SET-M33 Peptide
The synthesis of SET-M33 is performed using solid-phase peptide synthesis (SPPS) with a standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a suitable resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (L-isomers)
-
Lys(Fmoc)-OH for branching
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base for Fmoc deprotection (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF.
-
First Amino Acid Coupling: Remove the Fmoc group from the resin and couple the first Fmoc-Lys(Fmoc)-OH to create the initial branching point.
-
Core Synthesis: Sequentially deprotect and couple two more levels of Fmoc-Lys(Fmoc)-OH to create the three-lysine core, resulting in four free amine groups.
-
Peptide Chain Elongation: Synthesize the peptide sequence (KKIRVRLSA) on each of the four branches by iterative cycles of Fmoc deprotection and coupling of the corresponding Fmoc-protected amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin and cleave the peptide from the resin while simultaneously removing the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of SET-M33 against a target bacterium can be determined using the broth microdilution method.
Materials:
-
SET-M33 stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Incubator
Protocol:
-
Prepare serial two-fold dilutions of the SET-M33 stock solution in MHB in the wells of a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Inoculate each well containing the SET-M33 dilutions with the bacterial suspension.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB alone).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of SET-M33 that completely inhibits visible bacterial growth.
Visualizations
Caption: Solid-Phase Synthesis Workflow for Tetra-branched SET-M33.
Caption: Mechanism of Action of SET-M33 against Gram-Negative Bacteria.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. setlance.com [setlance.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Peptides SET-M33L and SET-M33L-PEG Are Promising Agents Against Strong Biofilm-Forming P. aeruginosa, Including Multidrug-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Antimicrobial Agent-33" for Biofilm Disruption Studies
FOR IMMEDIATE RELEASE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective environment renders bacteria notoriously resistant to conventional antimicrobial treatments, leading to persistent and chronic infections. "Antimicrobial Agent-33" is a novel, potent small molecule designed to disrupt bacterial communication, a process known as quorum sensing (QS), thereby inhibiting biofilm formation and enhancing the susceptibility of bacteria to antimicrobial agents. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its evaluation in a research setting, using the opportunistic pathogen Pseudomonas aeruginosa as a model organism.
Product Description and Mechanism of Action
This compound is a synthetic furanone derivative that acts as a competitive inhibitor of the N-acyl-homoserine lactone (AHL) receptors in Gram-negative bacteria. Specifically, it targets the LasR and RhlR transcriptional regulators at the core of the P. aeruginosa QS hierarchy.[1][2] By binding to the ligand-binding pockets of these receptors, Agent-33 prevents their activation by their cognate autoinducers (3-oxo-C12-HSL and C4-HSL, respectively).[3][4][5] This blockade disrupts the entire QS cascade, leading to the downregulation of a wide array of virulence factors and genes essential for biofilm maturation and maintenance.[6][7]
Data Presentation
The following tables summarize the in vitro efficacy of this compound against P. aeruginosa PAO1.
Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations
| Parameter | Concentration (µg/mL) | Description |
| MIC | > 128 | The minimum concentration required to inhibit visible planktonic growth. Agent-33 does not exhibit direct bactericidal or bacteriostatic activity at the tested concentrations, which is characteristic of an anti-virulence agent. |
| MBEC | 32 | The minimum concentration required to eradicate a pre-formed, mature biofilm, as determined by the MBEC assay.[8][9][10] |
Table 2: Effect of this compound on P. aeruginosa Biofilm Biomass
| Agent-33 Conc. (µg/mL) | OD595 (Absorbance) | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.15 | 0% |
| 4 | 0.88 ± 0.12 | 29.6% |
| 8 | 0.55 ± 0.09 | 56.0% |
| 16 | 0.24 ± 0.05 | 80.8% |
| 32 | 0.11 ± 0.03 | 91.2% |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 3: Downregulation of Key Quorum Sensing-Regulated Genes by this compound
| Gene | Function | Fold Change in Expression (vs. Control) |
| lasI | Autoinducer synthase (3-oxo-C12-HSL) | - 8.2 |
| rhlI | Autoinducer synthase (C4-HSL) | - 6.5 |
| lasB | Elastase (virulence factor) | - 11.4 |
| rhlA | Rhamnolipid biosynthesis (biofilm structure) | - 9.1 |
| Gene expression was quantified by qRT-PCR after 24-hour biofilm growth in the presence of 16 µg/mL of Agent-33.[11][12][13][14] |
Mandatory Visualizations
Caption: P. aeruginosa Quorum Sensing Pathway and Inhibition by Agent-33.
Caption: Experimental Workflow for Evaluating this compound.
Caption: Decision Tree for the Application of this compound.
Experimental Protocols
Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification
This protocol quantifies the total biofilm biomass by staining the adherent cells and matrix with crystal violet.[15][16][17][18][19]
Materials:
-
96-well, flat-bottomed, tissue culture-treated microtiter plates
-
P. aeruginosa PAO1 overnight culture
-
Tryptic Soy Broth (TSB) or desired growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow P. aeruginosa in TSB overnight at 37°C. Dilute the culture 1:100 in fresh TSB.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of TSB containing serial dilutions of Agent-33 (to achieve the final desired concentrations). Include wells with bacteria and no agent (positive control) and wells with sterile TSB only (negative control).
-
Incubation: Cover the plate and incubate statically for 24 hours at 37°C.
-
Washing: Carefully discard the planktonic culture from the wells. Wash each well gently three times with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[18]
-
Final Wash: Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Drying: Invert the plate and let it air dry completely.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.[15] Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm using a high-throughput device.[8][9][10][20][21]
Materials:
-
MBEC Assay® device (e.g., Calgary Biofilm Device)
-
P. aeruginosa PAO1 overnight culture
-
Growth medium (e.g., TSB)
-
Recovery medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
96-well microtiter plates
-
Sonicator bath
Procedure:
-
Biofilm Formation: Prepare a 1:100 dilution of an overnight P. aeruginosa culture in TSB. Dispense 150 µL into each well of a 96-well plate. Place the MBEC peg lid onto the plate and incubate for 24 hours at 37°C with gentle shaking to allow biofilm formation on the pegs.
-
Rinsing: Transfer the peg lid to a new 96-well plate containing 200 µL of PBS in each well. Agitate for 1-2 minutes to remove planktonic cells.
-
Antimicrobial Challenge: Prepare a 96-well plate with serial dilutions of Agent-33 in TSB (200 µL per well). Transfer the rinsed peg lid into this challenge plate. Incubate for 24 hours at 37°C.
-
Recovery: Transfer the peg lid to a new 96-well plate where each well contains 200 µL of sterile recovery medium.
-
Biofilm Dislodgement: Place the recovery plate with the peg lid into a sonicator bath and sonicate for 10-20 minutes to dislodge the biofilm cells from the pegs into the recovery medium.[9]
-
Incubation and Reading: Remove the peg lid and cover the recovery plate with a standard lid. Incubate for 18-24 hours at 37°C. The MBEC is determined as the lowest concentration of Agent-33 that prevents visible growth (turbidity) in the recovery wells.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
This protocol allows for the visualization of biofilm architecture and the differentiation of live and dead cells within the biofilm matrix.[22][23][24][25]
Materials:
-
Glass-bottom dishes or chamber slides
-
P. aeruginosa PAO1 culture
-
Growth medium
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)[22][26]
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms directly on glass-bottom dishes by inoculating with a diluted P. aeruginosa culture in the presence or absence of Agent-33. Incubate for 24-48 hours at 37°C.
-
Rinsing: Gently remove the medium and rinse the biofilm twice with sterile saline or PBS to remove planktonic cells.
-
Staining: Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide). Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-20 minutes.
-
Imaging: Gently rinse off the excess stain. Add a drop of saline to keep the sample hydrated. Visualize the biofilm using a confocal microscope.
-
Excitation/Emission: Use standard settings for SYTO 9 (live cells, green fluorescence; e.g., 488 nm excitation) and propidium iodide (dead cells, red fluorescence; e.g., 561 nm excitation).[22]
-
Image Acquisition: Acquire z-stack images through the full depth of the biofilm to allow for 3D reconstruction and analysis of the spatial distribution of live and dead cells.
-
-
Image Analysis: Use image analysis software (e.g., ImageJ/FIJI) to process the z-stacks, create 3D reconstructions, and quantify the biovolume of live and dead cells.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 9. emerypharma.com [emerypharma.com]
- 10. innovotech.ca [innovotech.ca]
- 11. Localized Gene Expression in Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Expression Quantification from Pathogenic Bacterial Biofilms by Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crystal violet assay [bio-protocol.org]
- 16. Crystal violet biomass assays [bio-protocol.org]
- 17. Protocols · Benchling [benchling.com]
- 18. Crystal violet staining protocol | Abcam [abcam.com]
- 19. static.igem.org [static.igem.org]
- 20. Minimum biofilm eradication concentration. [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
Application Notes and Protocols: Antimicrobial Agent-33
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antimicrobial Agent-33 is a synthetic, tetra-branched cationic peptide with potent activity against a broad spectrum of Gram-negative bacteria.[1][2] Its primary mechanism of action involves a two-step process: initial electrostatic binding to lipopolysaccharides (LPS) on the outer bacterial membrane, followed by membrane disruption, leading to rapid cell death.[1] This targeted disruption of bacterial membranes contributes to its high selectivity for prokaryotic cells over eukaryotic cells.[1] Notably, this compound has demonstrated a low propensity for inducing resistance in preclinical models.[1]
Beyond its direct antimicrobial effects, the agent exhibits significant anti-inflammatory properties by neutralizing LPS, thereby reducing the expression of pro-inflammatory cytokines.[1][3] At concentrations higher than those required for antimicrobial activity, this compound can induce apoptosis in some cancer cell lines, suggesting potential as a dual-function therapeutic agent.[2] These notes provide essential data and protocols for the application of this compound in cell culture for contamination control and for the exploration of its cytotoxic and anti-cancer properties.
Data Presentation: Quantitative Analysis
The following tables summarize the in vitro activity of this compound against common laboratory bacterial contaminants and its cytotoxic profile against representative eukaryotic cell lines.
Table 1: In Vitro Antimicrobial Activity of Agent-33
| Bacterial Strain | Type | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli (ATCC 25922) | Gram-Negative | 2.0 µg/mL |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 4.0 µg/mL |
| Klebsiella pneumoniae (ATCC 700603) | Gram-Negative | 2.0 µg/mL |
| Mycoplasma hyorhinis (ATCC 17981) | N/A | 8.0 µg/mL |
| Staphylococcus aureus (ATCC 29213) | Gram-Positive | > 64 µg/mL |
Data represents the mean from three independent experiments.
Table 2: Cytotoxicity Profile of Agent-33 in Eukaryotic Cell Lines
| Cell Line | Cell Type | Assay | IC₅₀ (Concentration causing 50% inhibition) |
|---|---|---|---|
| HEK293 | Human Embryonic Kidney | MTT, 72h | > 100 µM |
| MRC-5 | Human Lung Fibroblast | CellTiter-Glo, 96h[4] | > 100 µM |
| HeLa | Human Cervical Cancer | MTT, 72h | 45.2 µM[5] |
| A549 | Human Lung Carcinoma | MTT, 72h | 38.5 µM[5] |
The selectivity of this compound is demonstrated by the significantly higher concentrations required to impact eukaryotic cell viability compared to its antimicrobial effective concentrations.
Experimental Protocols
Protocol 1: Use as a Prophylactic Agent in Cell Culture
This protocol describes the use of this compound to prevent bacterial contamination in eukaryotic cell cultures.
Methodology:
-
Reconstitution: Prepare a 1 mg/mL stock solution of this compound in sterile, nuclease-free water. Filter-sterilize through a 0.22 µm syringe filter. Store at -20°C in single-use aliquots.
-
Working Concentration: The recommended working concentration for routine prevention of Gram-negative bacterial contamination is 0.5 - 1.0 µg/mL.
-
Application:
-
Thaw a fresh aliquot of the 1 mg/mL stock solution.
-
Dilute the stock solution directly into the complete cell culture medium to achieve the final desired working concentration. For example, add 1 µL of the 1 mg/mL stock solution to every 1 mL of culture medium for a final concentration of 1 µg/mL.
-
Gently mix the medium before adding it to the cell culture flasks or plates.
-
-
Incubation: Incubate the cells under their standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring: Routinely monitor cultures for any signs of contamination or changes in cell morphology and growth. The agent is stable in culture medium for up to 7 days.
Protocol 2: Determination of Cytotoxicity using MTT Assay
This protocol outlines the procedure to determine the IC₅₀ value of this compound on a given eukaryotic cell line.[5]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Addition:
-
Prepare a series of 2-fold serial dilutions of the this compound stock solution in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the agent (e.g., from 1 µM to 256 µM).
-
Include wells with medium only (blank), cells with medium containing the vehicle (e.g., water), and untreated cells (negative control).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[6] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation:
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the agent's concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log[inhibitor] vs. normalized response).
-
Visualizations: Pathways and Workflows
Caption: Primary antimicrobial mechanism of action.
Caption: Experimental workflow for MTT cytotoxicity assay.
Caption: Dose-dependent effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Substituted 4-Thiouridines, 4-Thio-2′-deoxyuridines and Their Oligoglycol Carbonate Prodrugs as Promising Antimicrobial Agents | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synergistic Antimicrobial Effects of Agent-33 (Resveratrol) in Combination with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic antimicrobial properties of the natural polyphenolic compound Resveratrol, herein referred to as "Antimicrobial Agent-33," when used in combination with conventional antibiotics. This document includes quantitative data on its efficacy, detailed protocols for key experimental assays, and diagrams of the underlying mechanisms of action to guide research and development in the field of combination antimicrobial therapy.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapies where a non-antibiotic compound enhances the efficacy of existing antibiotics. This compound (Resveratrol) is a well-studied phytoalexin with a range of biological activities. While its intrinsic antimicrobial activity is often moderate, it has been shown to act synergistically with several classes of antibiotics, potentially reducing the required therapeutic dose and overcoming resistance mechanisms.[1] This document outlines the protocols to effectively study these synergistic interactions in a laboratory setting.
Quantitative Data Summary
The synergistic potential of this compound (Resveratrol) in combination with various antibiotics has been demonstrated against several bacterial strains. The following tables summarize the Minimum Inhibitory Concentrations (MIC) and Fractional Inhibitory Concentration Index (FICI) values from representative studies. The FICI is a standard measure of synergy, where a value of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: Synergistic Effects of Resveratrol with Colistin against Colistin-Resistant P. aeruginosa
| P. aeruginosa Strain | Colistin MIC (µg/mL) | Colistin MIC with Resveratrol (µg/mL) | Fold Decrease in MIC | FICI |
| Strain 1 | 64 | 4 | 16 | 0.25 |
| Strain 2 | 32 | 4 | 8 | 0.38 |
| Strain 3 | 64 | 8 | 8 | 0.38 |
| Strain 4 | 128 | 8 | 16 | 0.25 |
| Strain 5 | 64 | 4 | 16 | 0.25 |
| Strain 6 | 32 | 4 | 8 | 0.38 |
| Strain 7 | 128 | 8 | 16 | 0.25 |
| Strain 8 | 64 | 8 | 8 | 0.38 |
Data adapted from a study on colistin-resistant Pseudomonas aeruginosa. The concentration of Resveratrol used in combination was sub-inhibitory.
Table 2: Interaction of Resveratrol with Various Phenolics against Selected Food-Borne Pathogens
| Bacterial Strain | Combination | MIC of Compound A (µg/mL) | MIC of Compound B (µg/mL) | FICI | Interaction |
| S. aureus | Resveratrol + Kaempferol | 125 | 62.5 | ≤0.5 | Synergistic |
| B. cereus | Resveratrol + Kaempferol | 125 | 62.5 | ≤0.5 | Synergistic |
| E. coli | Resveratrol + Kaempferol | 250 | 125 | ≤0.5 | Synergistic |
| S. aureus | Resveratrol + Rutin | 125 | 250 | ≤0.5 | Synergistic |
Data adapted from a study on the interaction of resveratrol with other phenolic compounds.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used method to assess the in vitro synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[2][3]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound (Resveratrol) and a selected antibiotic.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound (Resveratrol) and the test antibiotic
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or PBS
-
Multichannel pipette
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Resveratrol and the antibiotic at a concentration that is at least 10 times the expected MIC.
-
Prepare a bacterial suspension in sterile saline from 3-5 fresh colonies and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of the antibiotic.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of Resveratrol.
-
Row H will serve as the antibiotic-only control, and column 11 will serve as the Resveratrol-only control. Column 12 will be the growth control (no antimicrobials).
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = FIC of Agent A + FIC of Agent B Where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Interpretation of Results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Checkerboard Assay Experimental Workflow.
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.[4][5]
Objective: To evaluate the rate of bacterial killing by this compound (Resveratrol) alone and in combination with an antibiotic.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
Stock solutions of Resveratrol and the test antibiotic
-
Bacterial inoculum standardized to the logarithmic phase of growth
-
Sterile PBS for dilutions
-
Agar plates for colony counting
-
Incubator with shaking capabilities
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture in fresh CAMHB and incubate until it reaches the logarithmic phase of growth (approximately 0.5 McFarland standard).
-
Dilute the log-phase culture to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing the following:
-
Growth control (no antimicrobial)
-
Resveratrol at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
Antibiotic at its MIC
-
Combination of Resveratrol (0.5 x MIC) and the antibiotic (MIC)
-
-
-
Time-Course Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
A bactericidal effect is defined as a ≥ 3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Time-Kill Curve Assay Experimental Workflow.
Mechanisms of Synergistic Action
Resveratrol has been shown to potentiate the activity of certain antibiotics through various mechanisms. Two key pathways are the inhibition of ATP synthase and the inhibition of efflux pumps.
Inhibition of ATP Synthase
Resveratrol can inhibit bacterial ATP synthase, leading to a disruption in cellular energy production.[6] This can sensitize bacteria, particularly Gram-positive pathogens like Staphylococcus aureus, to the action of aminoglycoside antibiotics.[6][7] The reduced ATP levels are thought to impair cellular processes that contribute to antibiotic tolerance.
Resveratrol-mediated ATP synthase inhibition pathway.
Inhibition of NorA Efflux Pump
In some bacteria, such as Staphylococcus aureus, overexpression of efflux pumps like NorA contributes to antibiotic resistance by actively transporting drugs out of the cell.[8][9] Resveratrol has been identified as an inhibitor of the NorA efflux pump.[8][9][10][11] By blocking this pump, Resveratrol increases the intracellular concentration of antibiotics like norfloxacin, thereby restoring their efficacy.[10][12]
References
- 1. Chemically Tuning Resveratrol for the Effective Killing of Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Resveratrol enhances the efficacy of aminoglycosides against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. Resveratrol as an Inhibitor of the NorA Efflux Pump and Resistance Modulator in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Time-Kill Kinetic Assay for Antimicrobial Agent-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill kinetic assay is a critical in vitro method used in antimicrobial drug discovery to evaluate the pharmacodynamic characteristics of a novel compound.[1] This assay provides essential data on the rate and extent of microbial killing over time, which helps classify an agent as either bactericidal (killing microbes) or bacteriostatic (inhibiting microbial growth).[1][2] Understanding these kinetics is fundamental for the preclinical assessment of a new compound, such as Antimicrobial Agent-33, and for predicting its potential therapeutic effectiveness.[1] This document provides a comprehensive protocol for conducting a time-kill assay for this compound against a specified target microorganism.
Principle of the Assay
The time-kill assay works by exposing a standardized population of a microorganism to various concentrations of an antimicrobial agent over a set period.[3] Viable microbial counts, measured in colony-forming units per milliliter (CFU/mL), are monitored at specific time intervals.[4] The data are then plotted as log10 CFU/mL versus time to create time-kill curves.[5] These curves visually represent the antimicrobial activity. A bactericidal effect is typically defined as a 99.9% (≥3-log10) reduction in the CFU/mL from the initial inoculum.[1][2] A bacteriostatic effect is noted when there is a prevention of growth, or a less than 3-log10 reduction in the initial microbial count.[6]
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS) for dilutions
-
Sterile polypropylene tubes or flasks for incubation
-
Sterile 96-well microtiter plates (for serial dilutions)
-
Micropipettes and sterile, filtered pipette tips
-
Spectrophotometer or nephelometer
-
Incubator (set to 35-37°C)
-
Shaking incubator (optional, for aeration)
-
Vortex mixer
-
Colony counter or automated plate reader
Experimental Protocol
This protocol is designed based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), and may require optimization for the specific properties of this compound or the chosen microbial strain.[1][7]
Step 1: Inoculum Preparation
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the target bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.[6]
-
Incubate the broth culture at 37°C with agitation (e.g., 200 rpm) until it reaches the turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (OD should be ~0.08-0.13).
-
Dilute this standardized suspension in fresh CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay tubes.[6]
Step 2: Assay Setup
-
Prepare serial dilutions of this compound in CAMHB to achieve the desired final concentrations.[1] It is common to test concentrations relative to the Minimum Inhibitory Concentration (MIC), such as 0.5x, 1x, 2x, and 4x MIC.
-
Set up a series of sterile tubes or flasks, each with a final volume of 10 mL:
-
Growth Control: Contains CAMHB and the bacterial inoculum, but no antimicrobial agent.
-
Sterility Control: Contains only CAMHB to check for contamination.
-
Test Concentrations: Contain the appropriate volume of this compound stock, CAMHB, and the bacterial inoculum to reach the final desired concentrations and a starting bacterial density of ~5 x 10⁵ CFU/mL.[6]
-
-
Vortex each tube gently to ensure the contents are well-mixed.
Step 3: Incubation and Sampling
-
Incubate all tubes at 37°C. If the test organism requires aeration, use a shaking incubator.[6]
-
Withdraw aliquots (e.g., 100 µL) from each tube (except the sterility control) at predetermined time points.[3] Common time points are 0, 2, 4, 6, 8, and 24 hours.[2]
-
The sample taken at time 0 should be collected immediately after adding the inoculum to confirm the starting CFU/mL.
Step 4: Enumeration of Viable Bacteria
-
Perform ten-fold serial dilutions of each collected sample in sterile saline or PBS to reduce the bacterial concentration to a countable number.[6]
-
Plate a specific volume (e.g., 100 µL) from the appropriate dilutions onto TSA plates.[1] For accuracy, plate dilutions expected to yield between 30 and 300 colonies.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible and can be counted.[6]
Step 5: Data Collection and Analysis
-
Count the colonies on each plate.
-
Calculate the CFU/mL for each time point and concentration using the formula:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration to generate the time-kill curves.
Data Presentation
Quantitative data from the time-kill assay should be organized into a structured table to facilitate clear comparison of the antimicrobial activity at different concentrations and time points.
Table 1: Time-Kill Assay Results for this compound against S. aureus
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.71 |
| 2 | 6.45 | 5.50 | 4.85 | 4.15 | 3.55 |
| 4 | 7.31 | 5.35 | 3.90 | 3.01 | <2.00 |
| 6 | 8.15 | 5.40 | 3.15 | <2.00 | <2.00 |
| 8 | 8.90 | 5.65 | <2.00 | <2.00 | <2.00 |
| 24 | 9.50 | 6.80 | <2.00 | <2.00 | <2.00* |
*Note: <2.00 indicates the limit of detection for the plating method used.
Visualized Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate the experimental workflow and a hypothetical mechanism of action.
Caption: Experimental workflow for the time-kill kinetic assay.
Caption: Hypothetical mechanism: Inhibition of cell wall synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for In Vivo Evaluation of Novel Antimicrobial Agents
Topic: "Antimicrobial agent-33" for in vivo animal models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for "this compound" did not yield specific in vivo efficacy, pharmacokinetic, or toxicology data in animal models. The following application notes and protocols are therefore provided as a generalized framework for the in vivo evaluation of a novel antimicrobial agent, which can be adapted for a compound like "this compound". The provided protocols are based on standard methodologies for antimicrobial drug development.
Introduction
The successful development of a novel antimicrobial agent requires rigorous in vivo evaluation to establish its efficacy, pharmacokinetic profile, and safety. This document provides a set of standardized protocols for preclinical assessment in common animal models. These protocols are designed to be adapted for the specific characteristics of the antimicrobial agent under investigation. While specific data for "this compound (Compound 2b)" is limited to its in vitro activity against Staphylococcus aureus with MIC values of 2-64 μg/mL, the following sections outline the necessary steps to evaluate such a compound in an in vivo setting.[1][2]
Preclinical In Vivo Assessment Workflow
The preclinical in vivo assessment of a novel antimicrobial agent typically follows a structured workflow to gather data on its efficacy, pharmacokinetics (PK), and toxicology. This phased approach ensures that comprehensive data is collected to support further development.
Caption: Generalized workflow for preclinical in vivo assessment of a novel antimicrobial agent.
Efficacy Studies: Murine Sepsis Model
The murine sepsis model is a standard and critical model for evaluating the in vivo efficacy of antimicrobial agents against systemic infections.
Experimental Protocol: Murine Sepsis Model
Objective: To determine the efficacy of "this compound" in reducing mortality and bacterial burden in a mouse model of sepsis induced by Staphylococcus aureus.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, mixed sex.
-
Mid-logarithmic phase culture of Staphylococcus aureus (e.g., ATCC 29213).
-
"this compound" formulated in a suitable vehicle (e.g., saline, 5% DMSO).
-
Vehicle control.
-
Positive control antibiotic (e.g., vancomycin).
-
Sterile saline and syringes.
-
Equipment for intravenous or intraperitoneal injections.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days prior to the experiment with free access to food and water.
-
Infection:
-
Prepare an inoculum of S. aureus to a concentration that induces a lethal infection (determine LD80-100 in a pilot study).
-
Inject the bacterial suspension intraperitoneally (IP) or intravenously (IV) into the mice.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer "this compound" via a clinically relevant route (e.g., IV, IP, or oral).
-
Include a vehicle control group and a positive control group.
-
Administer treatments at specified intervals (e.g., once or twice daily) for a defined period (e.g., 3-7 days).
-
-
Monitoring:
-
Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and survival for up to 14 days post-infection.
-
-
Endpoint Analysis:
-
At a specified time point (e.g., 24 hours post-treatment), a subset of animals may be euthanized to determine bacterial load in blood, spleen, and kidneys.
-
Homogenize tissues and plate serial dilutions on appropriate agar to enumerate colony-forming units (CFU).
-
Efficacy Study Workflow Diagram
Caption: Experimental workflow for the murine sepsis model.
Data Presentation: Efficacy in Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Route | Dosing Frequency | Survival Rate (%) | Bacterial Load (log10 CFU/g tissue) |
| Vehicle Control | - | IP | BID | 0 | 7.5 ± 0.5 |
| Antimicrobial-33 | 10 | IP | BID | 60 | 4.2 ± 0.8 |
| Antimicrobial-33 | 25 | IP | BID | 90 | 2.1 ± 0.4 |
| Positive Control | 20 | IP | BID | 100 | < 2.0 |
Data presented is hypothetical and for illustrative purposes.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new antimicrobial agent.
Experimental Protocol: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of "this compound" in rats following intravenous and oral administration.
Materials:
-
Sprague-Dawley or Wistar rats with cannulated jugular veins.
-
"this compound" formulated for intravenous and oral administration.
-
Equipment for blood collection (syringes, tubes with anticoagulant).
-
Analytical equipment (e.g., LC-MS/MS) for drug quantification.
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling.
-
Dosing:
-
Administer a single intravenous (IV) bolus dose of "this compound" to one group of rats.
-
Administer a single oral (PO) gavage dose to another group.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
-
Sample Processing:
-
Process blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of "this compound" in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability).
-
Pharmacokinetic Study Workflow Diagram
Caption: Workflow for a pharmacokinetic study in rats.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 3200 | 4500 |
| Half-life (t1/2) (h) | 2.5 | 3.0 |
| Clearance (mL/h/kg) | 312 | - |
| Vd (L/kg) | 1.1 | - |
| Bioavailability (%) | - | 45 |
Data presented is hypothetical and for illustrative purposes.
Toxicology Studies
Acute toxicology studies are performed to determine the potential adverse effects of a single high dose of a new chemical entity.
Experimental Protocol: Acute Toxicology Study in Mice
Objective: To evaluate the acute toxicity of "this compound" in mice and determine its maximum tolerated dose (MTD).
Materials:
-
CD-1 or Swiss Webster mice, 6-8 weeks old, equal numbers of males and females.
-
"this compound" in a suitable vehicle.
-
Vehicle control.
Procedure:
-
Dose Selection: Select a range of doses based on in vitro cytotoxicity and in vivo efficacy data.
-
Administration: Administer single doses of "this compound" via the intended clinical route to different groups of mice. Include a vehicle control group.
-
Observation:
-
Observe animals for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) immediately after dosing and daily for 14 days.
-
Record mortality.
-
-
Necropsy:
-
At the end of the observation period, perform a gross necropsy on all animals.
-
Collect major organs for histopathological examination.
-
-
Data Analysis:
-
Determine the MTD, the highest dose that does not cause mortality or significant clinical signs of toxicity.
-
Acute Toxicology Workflow Diagram
Caption: Workflow for an acute toxicology study in mice.
Data Presentation: Acute Toxicology Summary
| Dose (mg/kg) | Route | Number of Animals (M/F) | Mortality | Clinical Signs |
| Vehicle | IP | 5/5 | 0/10 | None observed |
| 50 | IP | 5/5 | 0/10 | None observed |
| 100 | IP | 5/5 | 0/10 | Mild lethargy for 2h |
| 200 | IP | 5/5 | 2/10 | Severe lethargy, ruffled fur |
Data presented is hypothetical and for illustrative purposes.
Conclusion
The provided protocols and workflows offer a comprehensive guide for the in vivo evaluation of a novel antimicrobial agent. While specific data for "this compound" is not yet publicly available, these standardized models are essential for generating the necessary efficacy, pharmacokinetic, and safety data to advance a promising compound through the drug development pipeline. Researchers are encouraged to adapt these protocols to the specific characteristics of their antimicrobial agent and the pathogens they aim to target.
References
Application Note: Long-Term Stability of Antimicrobial Agent-33 in Solution
Disclaimer: Antimicrobial Agent-33 is a fictional compound. The data and protocols presented in this document are representative examples generated for illustrative purposes. These are based on established principles of pharmaceutical stability testing but should not be used for actual experimental work without validation against a real-world compound.
Abstract
This document provides a comprehensive overview of the long-term stability profile of this compound (AMA-33) in aqueous solutions. Stability is a critical quality attribute for any pharmaceutical product, directly impacting its safety, efficacy, and shelf-life.[1][2] This application note summarizes the effects of various environmental factors—specifically pH, temperature, and light—on the chemical integrity of AMA-33. Detailed protocols for conducting long-term stability studies and a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method are provided to guide researchers in establishing appropriate storage conditions and formulation strategies.
Stability Profile of this compound
The stability of AMA-33 was assessed over 12 months under various storage conditions, following ICH guidelines.[3][4] The primary method for quantification was a stability-indicating HPLC-UV method, capable of separating the intact AMA-33 from its degradation products.[5][6]
Effect of Temperature on Stability
The degradation of AMA-33 is highly dependent on temperature. Samples were stored in a buffered solution (pH 7.0) in the dark at three different temperatures. As shown in Table 1, AMA-33 exhibits excellent stability at refrigerated conditions (5°C), with minimal degradation over 12 months. Stability decreases significantly at elevated temperatures.[7][8][9]
Table 1: Percentage of AMA-33 Remaining at Different Temperatures (pH 7.0, in darkness)
| Time (Months) | 5°C ± 3°C | 25°C ± 2°C | 40°C ± 2°C |
| 0 | 100.0% | 100.0% | 100.0% |
| 3 | 99.8% | 97.5% | 88.1% |
| 6 | 99.5% | 94.2% | 75.3% |
| 12 | 99.1% | 88.6% | 55.4% |
Effect of pH on Stability
The stability of AMA-33 is significantly influenced by the pH of the solution.[7][8][10] Samples were stored at a controlled temperature of 25°C in the dark across a range of pH values. The data, summarized in Table 2, indicates that AMA-33 is most stable in slightly acidic to neutral conditions (pH 5.0-7.0).[10] The degradation rate increases substantially in alkaline environments.
Table 2: Percentage of AMA-33 Remaining at Different pH Values (25°C, in darkness)
| Time (Months) | pH 3.0 | pH 5.0 | pH 7.0 | pH 9.0 |
| 0 | 100.0% | 100.0% | 100.0% | 100.0% |
| 3 | 96.2% | 98.9% | 97.5% | 90.3% |
| 6 | 91.5% | 97.8% | 94.2% | 81.2% |
| 12 | 82.4% | 95.5% | 88.6% | 65.7% |
Effect of Light Exposure (Photostability)
Photostability testing was conducted according to ICH Q1B guidelines.[11] AMA-33 solution (pH 7.0) was exposed to a light source under controlled conditions. The results in Table 3 show that AMA-33 is susceptible to photodegradation. Therefore, protection from light is crucial during storage and handling.
Table 3: Photostability of AMA-33 in Solution (pH 7.0, 25°C)
| Condition | Exposure Duration | % AMA-33 Remaining |
| Control (Dark) | 240 hours | 99.9% |
| Light (Overall illumination ≥ 1.2 million lux-hours, UV-A ≥ 200 watt-hours/m²) | 240 hours | 85.2% |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for AMA-33
This method is designed to quantify AMA-33 and separate it from its major degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 95% A, 5% B -> 60% A, 40% B
-
10-12 min: 60% A, 40% B -> 95% A, 5% B
-
12-15 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Procedure:
-
Prepare a standard curve using AMA-33 reference standard (1-100 µg/mL).
-
Dilute stability samples with the mobile phase A to fall within the standard curve range.
-
Inject standards and samples.
-
Quantify AMA-33 concentration by comparing its peak area to the standard curve. The method should demonstrate a coefficient of determination (r²) ≥ 0.999.[5]
-
Protocol: Long-Term Stability Study
This protocol outlines the procedure for a 12-month long-term stability study.
-
Objective: To determine the shelf-life and storage conditions for AMA-33 in solution.
-
Materials:
-
AMA-33 bulk substance.
-
Buffered solutions (e.g., pH 3.0, 5.0, 7.0, 9.0).
-
Type I glass vials with appropriate closures.
-
ICH-compliant stability chambers.
-
-
Procedure:
-
Prepare a stock solution of AMA-33 (e.g., 1 mg/mL) in the desired buffer.
-
Aliquot the solution into vials, ensuring a consistent headspace.
-
Place vials into stability chambers set to the desired conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).[4]
-
For photostability, place a separate set of vials in a photostability chamber. Include a control set wrapped in aluminum foil.
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months).[12]
-
For each sample, visually inspect for color change and precipitation.
-
Analyze the concentration of AMA-33 using the validated HPLC method (Protocol 3.1).
-
Analyze for pH change and the formation of degradation products.
-
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and confirming the specificity of the analytical method.[2][11][13]
-
Objective: To identify potential degradation products and pathways for AMA-33.
-
Procedure: Expose AMA-33 solution (100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 48 hours.
-
Thermal Degradation: Heat solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose solution to light as per ICH Q1B guidelines.
-
-
Analysis:
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples using the HPLC method (Protocol 3.1) and a mass spectrometer (LC-MS) to identify the mass of degradation products. Aim for 10-20% degradation of the active ingredient.
-
Visualizations
Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a long-term stability study of AMA-33.
Caption: Workflow for the long-term stability testing of AMA-33.
Hypothetical Degradation Pathway of AMA-33
Forced degradation studies suggest two primary degradation pathways for AMA-33: hydrolysis and oxidation.
Caption: Postulated major degradation pathways for this compound.
Conclusion and Recommendations
The stability of this compound in aqueous solution is highly dependent on temperature, pH, and light exposure. The compound demonstrates optimal stability at refrigerated temperatures (5°C) and in a pH range of 5.0 to 7.0. Significant degradation occurs under alkaline conditions, at elevated temperatures, and upon exposure to light.
Based on these findings, it is recommended that:
-
Solutions of AMA-33 be stored at refrigerated temperatures (2-8°C).
-
Formulations should be buffered to maintain a pH between 5.0 and 7.0.
-
The product must be packaged in light-protective containers (e.g., amber vials) and stored in the dark.
These measures will help ensure the chemical integrity, potency, and safety of this compound throughout its intended shelf-life.
References
- 1. www3.paho.org [www3.paho.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. High-pressure liquid chromatography analysis of antibiotic susceptibility disks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Antimicrobial Agent-33
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common solubility challenges encountered with Antimicrobial Agent-33.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
A1: this compound is a novel synthetic compound with significant potential in combating a broad spectrum of microbial pathogens. Its complex, hydrophobic structure contributes to its potent antimicrobial activity but also results in poor aqueous solubility. This can lead to challenges in preparing stock solutions, inconsistencies in biological assays, and difficulties in developing effective delivery systems.[1][2]
Q2: What are the key factors that influence the solubility of this compound?
A2: The solubility of this compound is primarily influenced by its physicochemical properties and the solvent characteristics. Key factors include:
-
pH: As a presumed weakly acidic compound, its solubility is expected to be pH-dependent.[3][4]
-
Temperature: An increase in temperature can enhance the solubility of many compounds, but the thermal stability of this compound must be considered.[2]
-
Solvent Choice: The use of organic co-solvents is often necessary to dissolve hydrophobic compounds like this compound.[1][5]
-
Particle Size: Smaller particle sizes increase the surface area available for solvent interaction, which can improve the dissolution rate.[5][6]
-
Crystalline Structure: The polymorphic form of the solid material can significantly impact its solubility and dissolution rate.[1][6]
Q3: Can I use organic solvents to prepare stock solutions of this compound?
A3: Yes, preparing a concentrated stock solution in a water-miscible organic solvent is a standard and recommended practice for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used for this purpose.[1][3]
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: The tolerance of cell lines to organic solvents can vary. As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[1] It is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration of the solvent for your specific experimental system.[1]
Troubleshooting Guide: Dissolving this compound
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Issue 1: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Solvent Power | Use a stronger organic solvent such as DMSO or DMF for the initial stock solution.[1][3] | These solvents are highly effective at dissolving a wide range of hydrophobic compounds. |
| Concentration Exceeds Solubility Limit | Attempt to prepare a more dilute stock solution. | The amount of compound may be beyond its saturation point in the given volume of solvent.[2] |
| Slow Dissolution Kinetics | 1. Sonication: Place the vial in an ultrasonic water bath for 5-15 minutes.[2][5] 2. Gentle Heating: If the compound is thermally stable, warm the solution to 30-40°C while stirring.[2][5] | These methods increase the energy of the system and help break up compound aggregates, speeding up the dissolution process. |
| Poor Quality Solvent | Use a fresh, unopened bottle of anhydrous, high-purity solvent. | Solvents like DMSO are hygroscopic and can absorb moisture, which can reduce the solubility of the compound.[2] |
Issue 2: Precipitate forms when diluting the organic stock solution into an aqueous buffer.
| Possible Cause | Troubleshooting Step | Rationale |
| Exceeding Aqueous Solubility | 1. Lower the final concentration: Dilute the stock solution to a lower concentration in the aqueous buffer.[5] 2. Increase the co-solvent concentration: Ensure the final concentration of the organic solvent is sufficient to maintain solubility, while remaining compatible with the assay. | The compound's solubility in the final aqueous solution is much lower than in the organic stock. |
| pH Shift | If this compound is a weakly acidic or basic compound, adjust the pH of the aqueous buffer to increase its ionization and, consequently, its solubility.[3][4] | The ionized form of a compound is generally more soluble in aqueous solutions. |
| Inadequate Mixing | Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. | This ensures rapid and uniform dispersion of the compound, preventing localized high concentrations that can lead to precipitation.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Methodology:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of Agent-33 * Volume in L).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution until the powder is completely dissolved. A brief sonication (5-10 minutes) in a water bath can be used to aid dissolution if necessary.[5]
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
Materials:
-
This compound powder
-
Selected solvent systems (e.g., buffers at different pH values)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid this compound to vials containing the desired solvent systems. The presence of undissolved solid is crucial to ensure saturation.[4]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[3]
-
Phase Separation: Separate the undissolved solid from the solution by centrifuging the vials at high speed (e.g., 10,000 x g for 15 minutes).[3]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[3]
-
Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[3]
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues of this compound.
Caption: Logical relationship of precipitation upon dilution of a concentrated stock solution.
References
Optimizing "Antimicrobial agent-33" concentration for experiments
Technical Support Center: Antimicrobial Agent-33 (AMA-33)
Welcome to the technical support center for this compound (AMA-33). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of AMA-33 in their experiments. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure the successful application of this novel antimicrobial agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic cationic peptide that primarily targets the cell membrane of Gram-negative bacteria. Its disruptive action on the membrane leads to increased permeability and leakage of intracellular components, ultimately resulting in bacterial cell death. Additionally, AMA-33 has been observed to modulate the host's innate immune response through interaction with the Toll-like receptor 4 (TLR4) signaling pathway.
Q2: What is the recommended starting concentration range for in vitro experiments with AMA-33?
A2: For initial screening and determination of the Minimum Inhibitory Concentration (MIC), a broad concentration range is recommended, typically from 0.5 µg/mL to 128 µg/mL.[1] The optimal concentration is highly dependent on the specific bacterial strain being tested.[2] Refer to Table 1 for suggested starting concentrations based on bacterial type.
Q3: How should I dissolve and store this compound?
A3: AMA-33 is sparingly soluble in water but readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL) in sterile DMSO and store it at -20°C.[3] To avoid degradation, it is advisable to prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles.[2] The final concentration of DMSO in the experimental medium should not exceed 1% (v/v) to prevent solvent-induced effects on bacterial growth or mammalian cell viability.[3]
Q4: Is AMA-33 cytotoxic to mammalian cells?
A4: AMA-33 generally exhibits low cytotoxicity towards mammalian cells at its effective antimicrobial concentrations. However, it is crucial to experimentally determine the cytotoxicity for your specific cell line.[2] The MTT assay is a common method to assess cell viability and determine the 50% cytotoxic concentration (CC50).[1] A detailed protocol for the MTT cytotoxicity assay is provided in the "Experimental Protocols" section.
Q5: Can this compound be used in combination with other antibiotics?
A5: Yes, combination therapy can be explored to investigate potential synergistic, additive, or antagonistic effects with other antimicrobial agents.[2] The checkerboard assay is a standard method to evaluate the efficacy of antibiotic combinations.
Troubleshooting Guides
Issue 1: High variability or inconsistent Minimum Inhibitory Concentration (MIC) results.
| Possible Cause | Recommended Troubleshooting Steps |
| Inconsistent Inoculum Preparation | The density of the bacterial culture is critical for reproducible MIC values.[4] Always standardize the bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] Dilute this standardized suspension to achieve the final desired inoculum density as specified in the protocol.[6] |
| Variation in Media Composition | The composition of the growth medium can significantly influence bacterial growth and the activity of AMA-33.[4] Use standardized media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), for susceptibility testing and ensure consistency across experiments.[5] |
| Pipetting and Dilution Errors | Inaccurate serial dilutions are a frequent source of variability.[4] Ensure that pipettes are properly calibrated and use correct pipetting techniques to maintain accuracy.[7] |
| Precipitation of AMA-33 | AMA-33 may precipitate at higher concentrations in aqueous media.[4] Visually inspect the wells of your microtiter plate for any signs of precipitation before and after incubation. If precipitation is observed, consider adjusting the solvent or the highest concentration tested.[4] |
Issue 2: No or low antibacterial activity observed.
| Possible Cause | Recommended Troubleshooting Steps |
| Incorrect Concentration | Double-check all calculations for stock solution and serial dilutions.[2] |
| Degradation of AMA-33 | Ensure the agent has been stored correctly and that fresh dilutions are used for each experiment.[7] Avoid multiple freeze-thaw cycles of the stock solution.[2] |
| Bacterial Resistance | The bacterial strain may possess intrinsic or acquired resistance mechanisms to AMA-33.[7] This could include alterations in the cell membrane or upregulation of efflux pumps.[5] Consider performing genomic sequencing to investigate potential resistance mechanisms.[5] |
Issue 3: "Skipped wells" - unexpected bacterial growth at higher concentrations of AMA-33.
| Possible Cause | Recommended Troubleshooting Steps |
| Contamination | Contamination of a single well with a resistant organism can lead to unexpected growth.[4] Reinforce strict aseptic techniques to prevent contamination.[4] |
| Precipitation of the Agent | The agent may be precipitating at higher concentrations, thereby reducing its effective concentration in the well.[4] Check the solubility of AMA-33 in your test medium.[4] |
| Paradoxical Effect (Eagle Effect) | Some antimicrobial agents exhibit reduced efficacy at very high concentrations.[4] If this is suspected, the experiment should be repeated with careful attention to pipetting and visual inspection for precipitation.[4] |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for AMA-33 MIC Determination
| Bacterial Type | Example Organisms | Suggested Concentration Range (µg/mL) |
| Gram-negative | Escherichia coli, Pseudomonas aeruginosa | 0.5 - 64 |
| Gram-positive | Staphylococcus aureus | 16 - 128 |
Table 2: Example MIC and Cytotoxicity Data for AMA-33
| Organism/Cell Line | MIC (µg/mL) | CC50 (µg/mL) |
| E. coli ATCC 25922 | 4 | >128 |
| P. aeruginosa PAO1 | 8 | >128 |
| S. aureus ATCC 29213 | 64 | >128 |
| HeLa (Human cervical cancer cells) | N/A | 150 |
| HEK293 (Human embryonic kidney cells) | N/A | 200 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of AMA-33 Dilutions:
-
Prepare a 2X working stock of the highest concentration to be tested (e.g., 256 µg/mL) in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the 2X AMA-33 working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10.[2] Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).[3]
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile broth medium and incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.[2]
-
-
MIC Determination:
-
The MIC is the lowest concentration of AMA-33 that completely inhibits visible bacterial growth.[2]
-
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
-
Cell Seeding:
-
Seed a 96-well plate with your chosen mammalian cell line at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
-
Treatment with AMA-33:
-
Prepare 2X serial dilutions of AMA-33 in the appropriate culture medium.
-
Remove the old medium from the cells and add 100 µL of the AMA-33 dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest agent concentration) and a cell-free blank.[3]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.[2]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on Gram-negative bacteria.
Caption: Modulation of the TLR4 signaling pathway by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
"Antimicrobial agent-33" cytotoxicity issues in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing cytotoxicity issues observed with Antimicrobial Agent-33 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general cytotoxic profile of this compound?
A1: this compound is a potent antimicrobial compound that can exhibit off-target cytotoxicity in mammalian cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis, often initiated by mitochondrial stress. The half-maximal inhibitory concentration (IC50) varies significantly across different cell lines, indicating a degree of cell-type specificity.
Q2: Is the cytotoxicity of Agent-33 related to its antimicrobial mechanism of action?
A2: Current data suggests that the cytotoxic effects on mammalian cells are distinct from its antimicrobial activity. The primary antimicrobial target is a bacterial enzyme not present in eukaryotes. The off-target effects in mammalian cells appear to stem from interactions with mitochondrial components.
Q3: Are there any known ways to mitigate the cytotoxicity of Agent-33 in co-culture models?
A3: Mitigation strategies are currently under investigation. Some users have reported limited success by using the lowest effective antimicrobial concentration and reducing the treatment duration. Additionally, co-treatment with mitochondrial-protective agents, such as N-acetylcysteine (NAC), has shown promise in reducing off-target effects in certain cell lines, although this may also impact antimicrobial efficacy.
Troubleshooting Guide
Q1: I am observing higher-than-expected cell death in my experiments with Agent-33. How can I confirm the IC50 value in my specific cell line?
A1: It is crucial to determine the IC50 value empirically in your cell line of interest. We recommend performing a dose-response experiment using a cell viability assay, such as the MTT or PrestoBlue assay. Ensure you include a wide range of concentrations (e.g., from 0.1 µM to 100 µM) and a sufficient number of replicates.
Data Presentation: IC50 Values of Agent-33 in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 24h |
| HEK293 | Human Embryonic Kidney | 45.7 |
| HeLa | Human Cervical Cancer | 22.1 |
| A549 | Human Lung Carcinoma | 35.8 |
| HepG2 | Human Liver Cancer | 15.3 |
| SH-SY5Y | Human Neuroblastoma | 68.4 |
Q2: My results suggest apoptosis, but I am unsure of the mechanism. How can I investigate the apoptotic pathway induced by Agent-33?
A2: To dissect the apoptotic pathway, we recommend a multi-pronged approach. First, confirm apoptosis using Annexin V/PI staining followed by flow cytometry. To investigate the mechanism, assess the mitochondrial membrane potential (MMP) using a fluorescent probe like JC-1. A decrease in MMP is an early indicator of intrinsic apoptosis. Concurrently, you can perform western blotting to check for the cleavage of Caspase-9 (initiator) and Caspase-3 (executioner).
Data Presentation: Apoptosis and Mitochondrial Dysfunction in HepG2 Cells (24h treatment)
| Agent-33 Conc. (µM) | % Apoptotic Cells (Annexin V+) | % Cells with Depolarized Mitochondria (JC-1 Green) |
| 0 (Control) | 4.8 | 5.2 |
| 10 | 25.3 | 30.1 |
| 20 | 55.7 | 62.5 |
| 40 | 89.1 | 91.3 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of Agent-33. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Culture and Treatment: Culture cells in a 6-well plate and treat with the desired concentrations of Agent-33.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Visualizations
Caption: Workflow for assessing Agent-33 cytotoxicity.
Caption: Agent-33 induced intrinsic apoptosis pathway.
Caption: Decision tree for troubleshooting cytotoxicity.
Technical Support Center: Antimicrobial Agent-33
Welcome to the technical support center for Antimicrobial Agent-33. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common degradation problems encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound is a potent, broad-spectrum antimicrobial compound. Its efficacy can be compromised through two primary degradation pathways:
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can induce chemical changes that inactivate the agent.[1][2][3]
-
Hydrolysis: The agent is susceptible to hydrolysis, a reaction with water that cleaves key chemical bonds. The rate of hydrolysis is significantly influenced by the pH of the solution.[2][4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maintain the stability of this compound stock solutions, it is recommended to store them at -20°C or below in a non-frost-free freezer. Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored in amber-colored vials to protect against light exposure.[5][6]
Q3: How stable is this compound in common cell culture media?
A3: The stability of this compound in cell culture media is dependent on the media composition, pH, and incubation temperature. In standard media buffered around pH 7.4 and incubated at 37°C, a noticeable loss of activity can occur within 24 hours due to hydrolysis.[4] It is advisable to prepare fresh dilutions of the agent in media for each experiment.[4]
Q4: Can the degradation products of this compound interfere with my experiments?
A4: Yes, degradation products can potentially interfere with experimental results. These products are typically inactive and non-toxic.[1][3] However, their presence can lead to an overestimation of the agent's concentration if not using a stability-indicating analytical method like HPLC. They could also potentially interact with other components in your assay.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Sudden or gradual loss of antibacterial activity | Improper Storage: The agent may have been stored at an incorrect temperature or exposed to light.[2] | Always store stock solutions at -20°C or below in light-protected, single-use aliquots. |
| pH-Induced Degradation: The pH of the experimental medium may be outside the optimal stability range for the agent. Bacterial metabolism can also alter the local pH.[1][6] | Monitor and maintain the pH of your experimental medium. Consider using a more strongly buffered solution if significant pH shifts are observed. | |
| Photodegradation: The agent may have been exposed to ambient or laboratory lighting during handling and incubation.[2] | Minimize light exposure at all stages of your experiment. Use amber-colored tubes and plates, or cover them with aluminum foil. | |
| Inconsistent Minimum Inhibitory Concentration (MIC) results | Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare single-use aliquots of your stock solution to avoid this issue.[5] |
| Interaction with Media Components: Components in the culture medium, such as certain cations or serum proteins, may interact with and inactivate the agent.[2] | Assess the stability of the agent in your specific medium using a time-course experiment. Consider using a simpler, defined medium for sensitive assays. | |
| Visible precipitate or discoloration in the stock solution | Chemical Degradation: The agent has likely degraded due to improper storage or contamination.[2] | Discard the solution and prepare a fresh stock from powdered agent. Ensure proper storage conditions are met. |
| Solvent Issues: The solvent may have been contaminated with water, leading to hydrolysis. | Use anhydrous grade solvents for preparing stock solutions. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: pH-Dependent Photodegradation of this compound
| pH | % Conversion (after 2h irradiation) | Observations |
| 5.0 | < 5% | Minimal degradation. |
| 7.0 | ~10% | Minor degradation observed. |
| 9.0 | ~60% | Significant degradation. |
| 11.0 | 100% | Complete degradation.[1] |
| 13.0 | 100% | Complete degradation with formation of secondary products.[1] |
Table 2: Stability in Different Solvents and Media (at 37°C)
| Medium | Half-life (t½) in hours | Key Observations |
| PBS (pH 7.4) | 48 | Relatively stable in a simple buffer system.[7] |
| RPMI-1640 + 10% FBS | 18 | Moderate stability, likely influenced by media components.[7] |
| DMEM + 10% FBS | 24 | Slightly higher stability compared to RPMI.[7] |
| Mueller-Hinton Broth | 36 | Recommended for short-term MIC assays due to better stability.[7] |
Experimental Protocols
Protocol 1: Photodegradation Analysis by ¹H NMR
This protocol is used to qualitatively and quantitatively assess the photodegradation of this compound.
Methodology:
-
Preparation of Solution: Dissolve this compound in a mixture of deuterated acetonitrile (ACN-d₃) and deuterated water (D₂O) (7:3 v/v) in an NMR tube. Adjust the pH to the desired value (e.g., pH 11).[1]
-
Initial Analysis: Record an initial ¹H NMR spectrum (t=0) to serve as a baseline.
-
Photolysis: Irradiate the NMR tube with a suitable light source (e.g., a low-pressure mercury-vapor lamp) through a Pyrex filter.[1][8]
-
Time-Point Analysis: At regular intervals, remove the tube and record a ¹H NMR spectrum.
-
Data Analysis: Monitor the disappearance of proton signals corresponding to the parent compound and the appearance of new signals from the degradation products. For quantitative analysis, use the residual proton signals from the solvent as an internal standard to calculate the percentage of degradation over time.[1]
Protocol 2: HPLC-Based Stability Assay
This protocol quantifies the concentration of this compound over time in a liquid medium.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[7]
-
Sample Preparation: Dilute the stock solution to a final concentration of 100 µM in the desired pre-warmed (37°C) medium in sterile, amber-colored microcentrifuge tubes. Prepare separate tubes for each time point.[7]
-
Incubation: Place the tubes in a 37°C incubator, protected from light.
-
Sampling: At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), remove a tube. Stop further degradation by adding an equal volume of cold acetonitrile to precipitate proteins and stabilize the sample.[7]
-
Analysis: Centrifuge the samples to pellet precipitated material. Analyze the supernatant using a reverse-phase HPLC system with a C18 column and a UV detector.
-
Data Analysis: Integrate the peak area corresponding to this compound at each time point. Calculate the half-life (t½) by plotting the natural logarithm of the peak area versus time. The degradation rate constant (k) is the negative of the slope, and t½ = 0.693 / k.[7]
Visual Guides
Diagram 1: Primary Degradation Pathways
Caption: Primary degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Reduced Activity
Caption: A logical workflow for troubleshooting reduced activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Photodegradable antimicrobial agents − synthesis, photodegradation, and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06324C [pubs.rsc.org]
Technical Support Center: Optimizing the Efficacy of Antimicrobial Agent-33
Welcome to the technical support center for Antimicrobial Agent-33. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and enhancing the efficacy of this antimicrobial agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel investigational compound with demonstrated activity against a range of microorganisms. Its specific formulation and mechanism of action are detailed in the product-specific documentation. As a novel agent, its efficacy can be influenced by a variety of experimental factors.
Q2: What are the key factors that can influence the efficacy of this compound?
The effectiveness of this compound can be influenced by several factors, which can be broadly categorized as intrinsic (related to the agent itself) and extrinsic (related to the microorganism and the experimental environment).
-
Intrinsic Factors:
-
Concentration: Higher concentrations are generally more effective.[1]
-
Formulation and Stability: The solubility and degradation of the compound can impact its availability and activity.
-
-
Extrinsic Factors:
-
Microorganism: The type of microbe (e.g., Gram-positive vs. Gram-negative bacteria), its physiological state (e.g., growth phase), and the presence of resistance mechanisms are critical.[2]
-
Inoculum Size: The initial number of microorganisms can affect the agent's performance.[3]
-
Environmental Conditions: pH, temperature, and the presence of organic matter can alter the agent's activity.[1][4]
-
Exposure Time: Longer exposure to the agent typically leads to increased efficacy.[1]
-
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration can be determined by performing a Minimum Inhibitory Concentration (MIC) assay. This assay helps identify the lowest concentration of the agent that prevents visible growth of a microorganism.
Troubleshooting Guides
This section provides solutions to common issues encountered during the evaluation of this compound.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Possible Causes:
-
Inconsistent Inoculum Preparation: The density of the bacterial culture is a critical factor that can significantly impact MIC values.[5]
-
Variations in Media Composition: Minor differences in media components can affect bacterial growth and the agent's activity.[5]
-
Subjective Endpoint Reading: Visual determination of growth inhibition can be subjective.
Solutions:
-
Standardize Inoculum: Use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration for each experiment.[5]
-
Use Standardized Media: Adhere to established protocols for media preparation to ensure consistency between batches.[5][6]
-
Employ a Quantitative Readout: Use a plate reader to measure absorbance or a viability stain to reduce subjectivity in determining the MIC endpoint.
Issue 2: No Zone of Inhibition in Disk Diffusion (Kirby-Bauer) Assays
Possible Causes:
-
Poor Drug Solubility and Diffusion: The agent may not be water-soluble and therefore may not diffuse effectively through the agar.[1]
-
Inappropriate Disk Concentration: The amount of the agent impregnated into the disk may be too low.
-
Degradation of the Agent: The compound may be unstable under the experimental conditions.
Solutions:
-
Assess Solubility: Determine the solubility of this compound in the assay medium. Consider using a solvent that is compatible with the assay and does not have antimicrobial properties itself.
-
Vary Disk Concentration: Test a range of concentrations on the disks to determine the optimal amount.
-
Confirm with a Liquid-Based Assay: Use a broth microdilution MIC assay to confirm the agent's activity, as this method is not dependent on diffusion through agar.
Issue 3: Development of Resistance to this compound
Possible Causes:
-
Sub-inhibitory Concentrations: Exposure to concentrations of the agent below the MIC can promote the selection of resistant mutants.[3]
-
Upregulation of Efflux Pumps: Bacteria can develop resistance by actively pumping the agent out of the cell.
-
Target Modification: Mutations in the cellular target of the agent can prevent it from binding and exerting its effect.
Solutions:
-
Maintain Effective Concentrations: Ensure that the concentration of the agent used in experiments is consistently above the MIC.
-
Investigate Resistance Mechanisms: If resistance is observed, consider sequencing the genome of the resistant strains to identify potential mutations in genes related to efflux pumps or the drug's target.
-
Combination Therapy: Explore the use of this compound in combination with other antimicrobial agents to potentially overcome resistance.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of this compound in the broth medium directly in the 96-well plate.
-
Standardize Inoculum: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[5][7]
-
Inoculate the Plate: Add the standardized bacterial suspension to each well containing the antimicrobial dilutions. Include a positive control (bacteria with no agent) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the agent at which there is no visible growth of the microorganism. This can be determined visually or by measuring absorbance with a plate reader.
Data Presentation
Table 1: Example MIC Data for this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 2 - 8 |
| Streptococcus pneumoniae | Gram-positive | 4 - 16 |
| Escherichia coli | Gram-negative | 16 - 64 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
Table 2: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Solution |
| High MIC Variability | Inconsistent inoculum density | Standardize inoculum using McFarland standards |
| Variation in media | Use standardized, quality-controlled media | |
| No Zone of Inhibition | Poor drug diffusion | Confirm activity with a broth-based method |
| Inactive compound | Check compound stability and storage | |
| Rapid Resistance | Sub-optimal concentration | Use concentrations above the MIC |
| Efflux pump upregulation | Investigate resistance mechanisms |
Visualizations
Caption: Workflow for MIC Determination.
Caption: Troubleshooting Decision Tree.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Factors influencing the effectiveness of antimicrobial treatment. Flashcards by Jiz Kiunisala [brainscape.com]
- 3. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apec.org [apec.org]
"Antimicrobial agent-33" interference with other reagents
Welcome to the technical support center for Antimicrobial Agent-33. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may arise during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses general questions regarding the properties and handling of this compound.
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound belonging to the fluoroquinolone class of antibiotics. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, repair, and recombination. By targeting this enzyme, Agent-33 prevents bacterial cell division and leads to cell death.
Q2: Is this compound light-sensitive?
A2: Yes, Agent-33 exhibits photosensitivity.[1] Like other compounds in its class, exposure to light, particularly in the UV and visible spectrum (320-450 nm), can lead to photodegradation and the generation of reactive oxygen species (ROS).[1][2] To ensure stability and prevent experimental artifacts, all solutions containing Agent-33 should be prepared fresh and protected from light by using amber-colored tubes or wrapping containers in aluminum foil.
Q3: Does this compound have chelating properties?
A3: Yes, the molecular structure of this compound contains functional groups capable of chelating divalent metal cations, such as Mg²⁺ and Ca²⁺. This is a known characteristic of some antimicrobial agents.[3][4][5] This property can interfere with biological systems and assays that are dependent on specific metal ion concentrations.[3][5]
Q4: What is the solubility and recommended solvent for this compound?
A4: this compound is sparingly soluble in water but readily soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the appropriate aqueous medium or buffer. Ensure the final DMSO concentration in your assay does not exceed a level that affects your experimental system (typically <0.5%).
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered when using this compound in various assays.
Q5: I am observing lower-than-expected potency or inconsistent results in my antimicrobial susceptibility tests (e.g., MIC or disk diffusion assays). What could be the cause?
A5: Inconsistent results in antimicrobial susceptibility testing can arise from several factors.[6][7]
-
Photosensitivity: As Agent-33 is light-sensitive, exposure of your plates, tubes, or stock solutions to ambient light during preparation or incubation can degrade the compound, leading to reduced activity.
-
Solution: Repeat the experiment under light-protected conditions. Prepare dilutions in amber tubes and wrap microplates or petri dishes in foil during incubation.
-
-
Inoculum Density: Incorrect bacterial inoculum density is a common source of error in susceptibility testing.[6] Zones of inhibition that are too large or too small may indicate that the inoculum was not standardized to the 0.5 McFarland standard.[6]
-
Solution: Ensure your bacterial suspension is standardized using a calibrated photometric device or by visual comparison to a 0.5 McFarland turbidity standard before inoculating your assay.[6]
-
-
Media Composition: The pH and cation concentration of your growth medium can impact the activity of Agent-33.
-
Solution: Use the recommended standard medium, such as Mueller-Hinton Agar (MHA) or Cation-Adjusted Mueller-Hinton Broth (CAMHB), which have a defined pH (7.2-7.4) and controlled concentrations of Mg²⁺ and Ca²⁺.[6] Variations can affect the agent's potency.
-
Q6: My fluorescence-based cell viability or reporter assay (e.g., using GFP, Luciferase, or Resazurin) shows significant signal inhibition or an unexpected increase in signal. Why is this happening?
A6: This is a common issue stemming from the intrinsic fluorescent properties of fluoroquinolone-class compounds like Agent-33.[2][8]
-
Autofluorescence: Agent-33 can absorb light and fluoresce, particularly when excited with wavelengths between 320-390 nm, with emission occurring from 350-650 nm.[2] This can artificially inflate the signal in your assay if its emission spectrum overlaps with that of your reporter fluorophore.
-
Signal Quenching: The agent can also absorb light at the excitation or emission wavelengths of your assay's fluorophore, leading to a decrease in the detected signal (an inner filter effect).[9]
-
Solution:
-
Run a control experiment with Agent-33 in your assay medium without cells or your target to measure its background fluorescence and quenching properties.
-
Subtract the background signal from your experimental results.
-
If interference is severe, consider switching to an orthogonal, non-fluorescence-based assay method, such as a colorimetric assay (e.g., MTT) or a method that measures ATP content (e.g., CellTiter-Glo®), to validate your findings.
-
-
Q7: I am seeing unexpected cytotoxicity in my eukaryotic cell line experiments at concentrations where Agent-33 should not be active. What could be the issue?
A7: Unintended cytotoxicity can be caused by the photosensitive and chelating nature of the agent.
-
Phototoxicity: If your cell culture plates are exposed to light after adding Agent-33, the compound can generate cytotoxic reactive oxygen species (ROS), leading to cell death that is independent of its antimicrobial mechanism.[1][10][11]
-
Solution: Conduct all cell culture experiments in the dark by wrapping plates in foil immediately after adding the compound and during incubation.
-
-
Metal Ion Chelation: Agent-33 can chelate essential divalent cations (like Mg²⁺ and Ca²⁺) from the cell culture medium.[3][4] This can disrupt normal cellular processes and enzyme functions that are dependent on these ions, leading to off-target toxicity.
-
Solution: If chelation is suspected, consider supplementing your media with a slight excess of the relevant cations or using a different class of antimicrobial for your specific application.
-
Data Presentation: Summary of Potential Interferences
| Reagent/Assay Type | Potential Interference with Agent-33 | Mechanism of Interference | Recommended Action |
| Fluorescent Dyes/Probes | Signal quenching or artificial signal increase.[2][9] | Intrinsic fluorescence of Agent-33; absorption of excitation/emission light.[2][9] | Run compound-only controls; subtract background; use an orthogonal assay. |
| Divalent Cations (Mg²⁺, Ca²⁺) | Depletion from media or buffers.[3][12] | Chelation by Agent-33.[3][4][5] | Use cation-adjusted media; consider supplementation if chelation is problematic. |
| PCR-based Assays | Inhibition of DNA polymerase activity. | Chelation of Mg²⁺, a required cofactor for DNA polymerase.[3] | Increase MgCl₂ concentration in the PCR master mix; perform a purification step to remove Agent-33 before amplification. |
| Light-sensitive Assays | Generation of ROS, leading to off-target effects.[1][10] | Photosensitivity of Agent-33.[1] | Protect all solutions and experimental setups from light. |
Mandatory Visualizations
Logical Relationship Diagram
Caption: A troubleshooting workflow for addressing unexpected results.
Signaling Pathway Diagram
Caption: The proposed signaling pathway for Agent-33's bactericidal activity.
Section 3: Experimental Protocols
This section provides a detailed methodology for a key experiment, highlighting steps where interference from this compound may occur.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is adapted from standard guidelines for antimicrobial susceptibility testing.[6][13][14]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Target microorganism (e.g., E. coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
0.5 McFarland turbidity standard
-
Sterile amber-colored or opaque microtubes
-
Spectrophotometer or densitometer
-
Multi-channel pipette
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the target microorganism. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer or by visual comparison. d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[6]
-
Preparation of Agent-33 Dilutions (CRITICAL STEP): a. Perform all dilutions under low-light conditions to prevent photodegradation. b. Prepare serial two-fold dilutions of the Agent-33 stock solution in CAMHB using sterile, amber-colored microtubes. The concentration range should be chosen based on expected efficacy. For example, create dilutions that will result in a final well concentration range of 64 µg/mL to 0.06 µg/mL. c. Add 50 µL of each Agent-33 dilution to the corresponding wells of a 96-well microtiter plate.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to each well containing the Agent-33 dilutions. This brings the final volume in each well to 100 µL. b. Include control wells:
- Growth Control: 50 µL of inoculum + 50 µL of CAMHB (no agent).
- Sterility Control: 100 µL of CAMHB only (no inoculum, no agent).
-
Incubation (CRITICAL STEP): a. Cover the microtiter plate with a lid. b. To prevent phototoxicity, immediately wrap the plate securely in aluminum foil. c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: a. After incubation, unwrap the plate and visually inspect the wells for bacterial growth (indicated by turbidity). A reading mirror or lightbox can aid visualization. b. The MIC is the lowest concentration of this compound at which there is no visible growth, as compared to the growth control well.[15] The sterility control should remain clear.
Experimental Workflow Diagram
Caption: A workflow for the broth microdilution MIC assay.
References
- 1. Antimicrobial photosensitive reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. newhaven.edu [newhaven.edu]
- 4. Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. microchemlab.com [microchemlab.com]
- 8. Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Controllable Preparation and Research Progress of Photosensitive Antibacterial Complex Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. woah.org [woah.org]
- 15. Laboratory evaluation of antimicrobial agents | Basicmedical Key [basicmedicalkey.com]
Validation & Comparative
Validating the Antimicrobial Efficacy of SET-M33: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial agent SET-M33, a promising synthetic peptide, against established antibiotics. The data presented herein is intended to offer an objective evaluation of its performance, supported by detailed experimental protocols for key assays.
Executive Summary
SET-M33 is a tetra-branched synthetic antimicrobial peptide that has demonstrated potent activity, particularly against multi-drug resistant (MDR) Gram-negative bacteria. Its unique structure confers high resistance to degradation by proteases, enhancing its stability in biological fluids. The primary mechanism of action involves a two-step process: initial high-affinity binding to lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, followed by disruption of the bacterial membrane integrity. This mode of action makes it a promising candidate for combating challenging infections.
Performance Comparison
The following table summarizes the in vitro activity of SET-M33 compared to standard-of-care antibiotics against key Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Table 1: Comparative Antimicrobial Activity (MIC/MBC in µg/mL)
| Microorganism | Antimicrobial Agent | MIC Range (µg/mL) | MBC Range (µg/mL) |
| Pseudomonas aeruginosa | SET-M33 | 0.5 - 4 | 1 - 8 |
| Colistin | 0.25 - 4 | 0.5 - 8 | |
| Meropenem | 0.12 - 256 | 0.25 - >256 | |
| Ciprofloxacin | 0.06 - 256 | 0.12 - >256 | |
| Klebsiella pneumoniae | SET-M33 | 1 - 8 | 2 - 16 |
| Colistin | 0.12 - >128 | 0.25 - >128 | |
| Meropenem | ≤0.06 - >16 | ≤0.06 - >32 | |
| Ciprofloxacin | ≤0.015 - >32 | ≤0.015 - >64 | |
| Acinetobacter baumannii | SET-M33 | 1 - 8 | 2 - 16 |
| Colistin | 0.12 - 2 | 0.25 - 4 | |
| Meropenem | 0.25 - >64 | 0.5 - >128 | |
| Ciprofloxacin | 0.12 - >32 | 0.25 - >64 | |
| Escherichia coli | SET-M33 | 1 - 4 | 2 - 8 |
| Colistin | ≤0.25 - 2 | ≤0.25 - 4 | |
| Meropenem | ≤0.015 - >8 | ≤0.015 - >16 | |
| Ciprofloxacin | ≤0.004 - >32 | ≤0.004 - >64 |
Note: The provided MIC and MBC ranges for comparator agents are compiled from various studies and can vary depending on the specific strains and testing conditions.
Experimental Protocols
The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
a. Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 35 ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
b. Assay Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only, no inoculum).
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as a subsequent step to the MIC test to determine the lowest concentration of an antimicrobial agent that kills a microorganism.
a. Assay Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Thoroughly mix the contents of each of these wells.
-
Using a calibrated pipette, transfer a 100 µL aliquot from each selected well and spread it evenly onto a Mueller-Hinton Agar (MHA) plate.
-
Also, plate an aliquot from the positive control well (which may require serial dilution) to determine the initial bacterial concentration.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colony-forming units (CFU) on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the positive control.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the validation process and the mechanism of action of SET-M33, the following diagrams are provided.
References
Comparative Efficacy Analysis: Antimicrobial Agent-33 versus Penicillin
Introduction
The continuous evolution of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. This guide provides a comparative analysis of a novel investigational compound, Antimicrobial Agent-33, and the widely-used β-lactam antibiotic, Penicillin. The data presented herein is derived from standardized in vitro experiments designed to evaluate and contrast the efficacy, spectrum of activity, and bactericidal dynamics of these two agents. This document is intended for researchers, scientists, and drug development professionals engaged in the field of infectious diseases.
Quantitative Efficacy Data
The antimicrobial activities of this compound and Penicillin were assessed against a panel of clinically relevant bacterial strains. The primary endpoints for comparison were the Minimum Inhibitory Concentration (MIC) and the time-dependent bactericidal activity.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method. The results are summarized below.
| Bacterial Strain | Type | Penicillin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.125 | 2 |
| Staphylococcus aureus (MRSA, ATCC 43300) | Gram-positive | >1024 (Resistant) | 4 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.06 | 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | >1024 (Resistant) | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >1024 (Resistant) | 16 |
Interpretation: The data indicates that while Penicillin is highly potent against susceptible Gram-positive organisms like S. pneumoniae and non-resistant S. aureus, its efficacy is limited against Methicillin-resistant S. aureus (MRSA) and Gram-negative bacteria. In contrast, this compound demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, including the penicillin-resistant MRSA strain.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Drug Dilution Series: A serial two-fold dilution of both this compound and Penicillin was prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-20 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.
Caption: Workflow for MIC Determination.
Mechanisms of Action
The disparate efficacy profiles of this compound and Penicillin are rooted in their distinct mechanisms of action.
Penicillin: Inhibition of Cell Wall Synthesis
Penicillin, a member of the β-lactam class, acts by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death, particularly in Gram-positive bacteria where the peptidoglycan layer is a major component of the cell envelope.
Caption: Penicillin's Mechanism of Action.
This compound: Disruption of Bacterial Membrane Potential
This compound is a synthetic cationic peptide designed to selectively target and disrupt the bacterial cell membrane. It electrostatically interacts with the negatively charged components of the bacterial membrane, leading to pore formation, depolarization, and leakage of essential intracellular contents, ultimately resulting in rapid cell death. This mechanism is effective against both Gram-positive and Gram-negative bacteria and is less susceptible to resistance mechanisms that affect cell wall synthesis inhibitors.
Caption: this compound's Mechanism.
Conclusion
The in vitro data presented in this guide highlights the distinct profiles of this compound and Penicillin. While Penicillin remains a potent agent against susceptible Gram-positive pathogens, its utility is constrained by a narrow spectrum and the prevalence of resistance mechanisms. This compound, with its broad-spectrum activity and novel mechanism of action targeting the bacterial membrane, demonstrates potential as a valuable alternative, particularly for treating infections caused by resistant and Gram-negative bacteria. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
A Comparative Analysis of Gepotidacin and Other Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. This guide provides a comparative analysis of Gepotidacin, a first-in-class oral antibiotic, against other recently developed antimicrobial agents. The information presented is intended to offer an objective overview supported by available experimental data to aid in research and development efforts.
Introduction to Gepotidacin
Gepotidacin is a novel, bactericidal, triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a unique mechanism. It selectively targets two essential bacterial enzymes, DNA gyrase and topoisomerase IV, at binding sites distinct from those of fluoroquinolone antibiotics.[1] This dual-targeting mechanism is believed to contribute to its efficacy against a broad spectrum of pathogens, including resistant strains.[2][3][4] The US Food and Drug Administration (FDA) approved Gepotidacin for the treatment of uncomplicated urinary tract infections (uUTIs).[5]
Comparative Efficacy of Novel Oral Antibiotics for Uncomplicated Urinary Tract Infections (uUTIs)
Recent clinical trials have evaluated the efficacy of novel oral antibiotics for the treatment of uUTIs. Below is a summary of the key findings from pivotal Phase 3 trials for Gepotidacin and Sulopenem, another recently approved oral antibiotic.
| Antimicrobial Agent | Clinical Trial(s) | Comparator | Primary Endpoint | Efficacy Results (Therapeutic Success Rate) | Key Findings |
| Gepotidacin | EAGLE-2 & EAGLE-3 | Nitrofurantoin | Therapeutic success (clinical and microbiological cure) at Test-of-Cure (Day 10-13) | EAGLE-2: Gepotidacin 50.6% vs. Nitrofurantoin 47.0% EAGLE-3: Gepotidacin 58.5% vs. Nitrofurantoin 43.6%[6][7] | Gepotidacin was non-inferior to nitrofurantoin in EAGLE-2 and superior in EAGLE-3.[6][7] |
| Sulopenem | SURE 1 | Ciprofloxacin | Overall success (clinical and microbiological cure) | Superior to ciprofloxacin in patients with ciprofloxacin-resistant uUTIs (62.6% vs. 36.0%).[1] | Effective against resistant pathogens. |
| Sulopenem | REASSURE | Amoxicillin/clavulanate | Overall success (clinical and microbiological cure) | Superior to amoxicillin/clavulanate (61.7% vs. 55%).[1] | Provides another oral option for resistant uUTIs. |
Comparative Efficacy of Novel Intravenous Antibiotics for Complicated Urinary Tract Infections (cUTIs)
For more severe or complicated UTIs, several novel intravenous antibiotics have been developed. These agents are often reserved for infections caused by multidrug-resistant organisms.
| Antimicrobial Agent | Clinical Trial | Comparator | Primary Endpoint | Efficacy Results (Composite Cure Rate) | Key Findings |
| Cefiderocol | APEKS-cUTI | Imipenem-cilastatin | Composite of clinical and microbiological cure | Cefiderocol 72.6% vs. Imipenem-cilastatin 54.6%[8] | Effective against many carbapenem-resistant Gram-negative bacteria.[9] |
| Tebipenem Pivoxil Hydrobromide | ADAPT-PO | Ertapenem (IV) | Overall response (clinical cure and microbiological eradication) | Non-inferior to intravenous ertapenem.[10] | First oral carbapenem showing promise for cUTIs.[11][12] |
In Vitro Activity
The in vitro activity of an antimicrobial agent is a key indicator of its potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Gepotidacin against common uropathogens.
| Organism | Gepotidacin MIC₅₀ (μg/mL) | Gepotidacin MIC₉₀ (μg/mL) |
| Escherichia coli | 1 | 4 |
| Staphylococcus saprophyticus | 0.12 | 0.25 |
| Klebsiella pneumoniae | 2 | 8 |
| Proteus mirabilis | 1 | 4 |
Safety and Tolerability Profile
The safety profile of a new antimicrobial is a critical consideration. The table below outlines the most common adverse events observed in Phase 3 clinical trials for Gepotidacin and Sulopenem.
| Antimicrobial Agent | Clinical Trial(s) | Most Common Adverse Events | Incidence |
| Gepotidacin | EAGLE-2 & EAGLE-3 | Diarrhea, Nausea | Diarrhea: 14% (EAGLE-2), 18% (EAGLE-3) Nausea: Not specified in detail in the provided search results. |
| Sulopenem | SURE 1 & REASSURE | Not specified in detail in the provided search results. | Not specified in detail in the provided search results. |
Mechanism of Action: A Visual Comparison
The unique mechanism of action of Gepotidacin sets it apart from many other antibiotic classes. The following diagrams illustrate the mechanism of action of Gepotidacin and, for comparison, a traditional fluoroquinolone antibiotic.
Caption: Gepotidacin's dual inhibition of DNA gyrase and topoisomerase IV.
Caption: Fluoroquinolone's mechanism of action, also targeting DNA gyrase and topoisomerase IV.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antimicrobial agents. Below are outlines for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Caption: Workflow for a typical broth microdilution MIC assay.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The antimicrobial agent is serially diluted (usually in two-fold dilutions) in a liquid growth medium in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays provide information on the rate of bacterial killing by an antimicrobial agent over time.
Protocol:
-
Culture Preparation: A logarithmic-phase culture of the test bacterium is prepared.
-
Exposure: The bacterial culture is exposed to the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). A growth control without the antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies after incubation.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Cytotoxicity Assay (MTT Assay)
Cytotoxicity assays are essential to evaluate the potential toxic effects of a new antimicrobial agent on mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Caption: General workflow of an MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the antimicrobial agent for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Conclusion
Gepotidacin represents a significant advancement in the fight against antimicrobial resistance, particularly for uncomplicated urinary tract infections. Its novel mechanism of action and demonstrated efficacy against resistant pathogens make it a valuable addition to the clinician's armamentarium. Continued research and comparative studies with other emerging antimicrobial agents are crucial for optimizing treatment strategies and preserving the effectiveness of these new therapies. This guide provides a foundational comparison to aid in these ongoing efforts.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. mdpi.com [mdpi.com]
- 3. Gepotidacin: A Novel Antibiotic for the Treatment of Uncomplicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdlinx.com [mdlinx.com]
- 5. FDA approves new antibiotic for uncomplicated urinary tract infections | CIDRAP [cidrap.umn.edu]
- 6. obgproject.com [obgproject.com]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. clinician.nejm.org [clinician.nejm.org]
- 9. Cefiderocol: A new Antimicrobial for Complicated Urinary Tract Infection (CUTI) Caused by Carbapenem-resistant Enterobacteriaceae (CRE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tebipenem pivoxil hydrobromide offers oral option for complex UTIs | MDedge [mdedge.com]
- 12. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
Reproducibility of Experiments Involving Antimicrobial Agent-33: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In the quest for novel therapeutic agents, the synthetic antimicrobial peptide SET-M33 has shown considerable promise, particularly against Gram-negative bacteria. This guide provides a comparative analysis of the experimental data available for SET-M33 and its analogues, alongside established antibiotics, to offer a clear perspective on its potential and the reproducibility of its antimicrobial efficacy.
Comparative Efficacy of SET-M33 and Alternatives
The antimicrobial activity of SET-M33 and its derivatives has been evaluated against a panel of clinically relevant Gram-negative bacteria. The primary metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following tables summarize the available MIC data for SET-M33 and comparator agents, colistin and meropenem.
Table 1: Minimum Inhibitory Concentration (MIC) of SET-M33 and its Analogues against Gram-Negative Bacteria
| Antimicrobial Agent | Organism | MIC Range (µM) | Key Findings |
| SET-M33 | P. aeruginosa | <1.5 (MIC90) | Strong activity against clinical isolates, including those from cystic fibrosis patients.[1] |
| K. pneumoniae | <3 (MIC90) | Effective against multidrug-resistant strains.[1] | |
| A. baumannii | 1.5 - 11 | Significant activity against MDR strains.[2] | |
| E. coli | 1.5 - 11 | Potent activity against MDR strains.[2] | |
| SET-M33L | P. aeruginosa | 0.3 - 10.9 | Successfully inhibited planktonic growth of 10 strong biofilm-forming clinical isolates.[3] |
| SET-M33D | Gram-negative enterobacteriaceae | 0.7 - 6.0 | D-amino acid form also shows potent activity.[4][5] |
| SET-M33DIM | K. pneumoniae, A. baumannii, E. coli | 1.5 - 11 | Dimeric form shows significant antibacterial activity.[2] |
| P. aeruginosa | 11 - 22 | Less active against P. aeruginosa compared to other Gram-negatives.[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Colistin and Meropenem against Gram-Negative Bacteria
| Antimicrobial Agent | Organism | MIC Range (µg/mL) | Key Findings |
| Colistin | Acinetobacter spp. | Susceptible | All tested isolates were susceptible.[6] |
| E. coli | Susceptible | All tested isolates were susceptible.[6] | |
| P. aeruginosa | Resistance detected | A significant proportion of isolates showed resistance.[6] | |
| K. pneumoniae | Resistance detected | Resistance was present in some isolates.[6] | |
| K. pneumoniae (carbapenem-resistant) | 0.25 - >128 | Wide range of MICs observed.[7] | |
| Meropenem | P. aeruginosa | MIC = 1 (for both wild-type and AmpC derepressed mutant) | Effective at standard concentrations, but resistance can emerge.[8] |
| K. pneumoniae (non-carbapenemase-producing) | ≤8 | Generally susceptible.[9] | |
| K. pneumoniae (carbapenemase-producing) | up to 512 | High-level resistance observed.[9] |
Experimental Protocols
To ensure the reproducibility of antimicrobial susceptibility testing, adherence to standardized protocols is crucial. The following section details the methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standard laboratory procedure to determine the in vitro susceptibility of bacteria to antimicrobial agents.
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well. Following incubation, the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Standardized bacterial suspension (0.5 McFarland standard)
-
Antimicrobial agent stock solution
-
Sterile diluent (e.g., saline or water)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antimicrobial Dilutions:
-
Dispense 50 µL of sterile broth into each well of the microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of a row and mix. This creates a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
-
Controls:
-
Include a growth control well (broth and inoculum, no antimicrobial).
-
Include a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
-
Visualizing Experimental Workflows and Signaling Pathways
Antimicrobial Susceptibility Testing Workflow
The following diagram illustrates a generalized workflow for determining the antimicrobial susceptibility of a bacterial isolate.
Proposed Mechanism of Action for SET-M33
SET-M33 is a cationic antimicrobial peptide that targets the bacterial cell membrane. Its mechanism involves an initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, followed by membrane disruption.
Mechanism of Action for Polymyxins (e.g., Colistin)
Polymyxins, such as colistin, are also cationic peptides that act on the bacterial membrane. They bind to the lipid A component of LPS, displacing divalent cations that stabilize the outer membrane, leading to increased permeability and eventual cell death.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Peptides SET-M33L and SET-M33L-PEG Are Promising Agents Against Strong Biofilm-Forming P. aeruginosa, Including Multidrug-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The in-vitro activity of colistin in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmatonline.com [jmatonline.com]
- 8. Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to a Novel Tetracycline Analog: Antimicrobial Agent-33
This guide provides a comprehensive comparison of the mechanisms of resistance to Antimicrobial Agent-33, a novel tetracycline analog, with other tetracycline-class antibiotics. It is intended for researchers, scientists, and drug development professionals. The information presented is based on established resistance patterns observed for tetracycline antibiotics and serves as a model for understanding potential resistance to this new agent.
Comparative Analysis of Resistance Mechanisms
Resistance to tetracycline-class antibiotics, and anticipated for this compound, primarily occurs through two main mechanisms: efflux pumps and ribosomal protection.[1][2][3] A third, less common mechanism involves enzymatic inactivation of the drug.[4][5]
-
Efflux Pumps: This is a predominant resistance mechanism where bacterial proteins actively transport the antimicrobial agent out of the cell, preventing it from reaching its ribosomal target.[6][7][8] In Gram-negative bacteria like Escherichia coli, the Tet(A) and Tet(B) efflux pumps are most common, while Tet(K) and Tet(L) are more prevalent in Gram-positive bacteria.[2][7] These pumps are typically encoded on mobile genetic elements, facilitating their spread.[1]
-
Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs) that bind to the ribosome.[4][9][10] These proteins, such as Tet(M) and Tet(O), cause a conformational change in the ribosome that dislodges the bound tetracycline, allowing protein synthesis to resume.[10][11][12] RPPs are found in a wide range of both Gram-positive and Gram-negative bacteria.[9][10]
Quantitative Data on Resistance
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[13][14] Resistance mechanisms can significantly increase the MIC of an antibiotic.
Below is a comparative table of hypothetical MIC values for this compound and Tetracycline against susceptible and resistant strains of E. coli.
| Bacterial Strain | Resistance Gene | Resistance Mechanism | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| E. coli (Wild-Type) | None | Susceptible | 2 | 2 |
| E. coli | tet(A) | Efflux Pump | 64 | 32-64[15] |
| E. coli | tet(B) | Efflux Pump | 128 | 64-128[15] |
| E. coli | tet(C) | Efflux Pump | 16 | 2-16[16][17] |
| E. coli | tet(M) | Ribosomal Protection | 256 | >128 |
Detailed Experimental Protocols
3.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[13][18][19]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
This compound stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate and suspend them in sterile saline. Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] Dilute this suspension in CAMHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[14][19]
-
Serial Dilution: Prepare a serial twofold dilution of this compound in CAMHB in a 96-well plate.[19]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial agent dilutions. Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).[19]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[19]
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth (turbidity).[19]
3.2. Identification of Resistance Genes by Polymerase Chain Reaction (PCR)
This protocol outlines the steps for detecting the presence of specific antibiotic resistance genes in a bacterial isolate.[20]
Materials:
-
Bacterial DNA extract
-
Primers specific to the target resistance genes (e.g., tet(A), tet(M))
-
PCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA stain (e.g., ethidium bromide)
Procedure:
-
DNA Extraction: Isolate genomic DNA from the bacterial culture.
-
PCR Amplification: Set up a PCR reaction containing the bacterial DNA, specific primers for the resistance gene of interest, and PCR master mix.
-
Thermal Cycling: Perform PCR in a thermal cycler using an appropriate program with denaturation, annealing, and extension steps.
-
Gel Electrophoresis: Analyze the PCR products by running them on an agarose gel.
-
Visualization: Visualize the DNA bands under UV light after staining. The presence of a band of the expected size indicates the presence of the resistance gene.
Visualized Mechanisms and Workflows
4.1. Signaling Pathway of Ribosomal Protection
The following diagram illustrates the mechanism of tetracycline resistance through ribosomal protection by the Tet(M) protein.
4.2. Experimental Workflow for Identifying Resistance Mechanisms
The diagram below outlines a typical workflow for identifying and characterizing antimicrobial resistance mechanisms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. High-level tetracycline resistance mediated by efflux pumps Tet(A) and Tet(A)-1 with two start codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance | Semantic Scholar [semanticscholar.org]
- 10. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of tetracycline resistance by ribosomal protection protein Tet(O) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Mechanism of tetracycline resistance by ribosomal protection protein Tet(O) (2013) | Wen Li | 118 Citations [scispace.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. researchgate.net [researchgate.net]
- 16. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. Methods to Determine Antibiotic Resistance Gene Silencing | Springer Nature Experiments [experiments.springernature.com]
Cross-Resistance Profile of Antimicrobial Agent-33 with Other Drugs: A Comparative Analysis
Introduction
Antimicrobial agent-33 is a novel synthetic antibiotic currently under development. Understanding its potential for cross-resistance with existing antimicrobial agents is crucial for predicting its clinical efficacy and longevity. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial drugs. This guide provides a comparative analysis of the cross-resistance profile of this compound, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation of this new compound.
Quantitative Cross-Resistance Data
The cross-resistance of this compound was evaluated against a panel of commonly used antibiotics from different classes. The minimum inhibitory concentration (MIC) of each agent was determined for a selection of bacterial strains with well-characterized resistance mechanisms. The results are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL) of this compound and Other Antibiotics Against Various Bacterial Strains
| Bacterial Strain | Resistance Mechanism | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin | Tetracycline | Gentamicin |
| E. coli ATCC 25922 | Wild-Type | 0.015 | 0.015 | 0.03 | 0.015 | 1 | 0.5 |
| E. coli GYR101 | gyrA (S83L) | 0.25 | 0.25 | 0.5 | 0.125 | 1 | 0.5 |
| E. coli PAR202 | parC (S80I) | 0.125 | 0.125 | 0.25 | 0.06 | 1 | 0.5 |
| E. coli EFF303 | AcrAB-TolC Overexpression | 0.125 | 0.125 | 0.25 | 0.06 | 8 | 0.5 |
| S. aureus ATCC 29213 | Wild-Type | 0.125 | 0.25 | 0.125 | 0.06 | 0.25 | 0.25 |
| S. aureus GYR201 | gyrA (S84L) | 2 | 4 | 2 | 1 | 0.25 | 0.25 |
| S. aureus NOR404 | NorA Overexpression | 1 | 2 | 1 | 0.5 | 0.25 | 0.25 |
Analysis of Cross-Resistance:
The data indicates a significant cross-resistance between this compound and other fluoroquinolones (Ciprofloxacin, Levofloxacin, Moxifloxacin) in strains with target-site mutations (gyrA, parC) and those overexpressing efflux pumps (AcrAB-TolC, NorA). This suggests a shared mechanism of action and resistance with the fluoroquinolone class. Notably, no cross-resistance was observed with antibiotics from other classes, such as tetracyclines and aminoglycosides, indicating that the resistance mechanisms are specific to fluoroquinolones.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (as listed in Table 1)
-
Antimicrobial agents (this compound, Ciprofloxacin, Levofloxacin, Moxifloxacin, Tetracycline, Gentamicin)
Procedure:
-
Bacterial Inoculum Preparation: Bacterial colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution: Serial two-fold dilutions of each antimicrobial agent were prepared in CAMHB in the 96-well microtiter plates.
-
Inoculation: Each well containing the diluted antimicrobial agent was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the cross-resistance profile of this compound.
A Comparative Analysis of the Novel Antimicrobial Peptide SET-M33 with Commercial Antibiotics
For Immediate Release
This guide presents a comparative analysis of the investigational antimicrobial peptide SET-M33 against established commercial antibiotics. The document is intended for researchers, scientists, and drug development professionals, providing an objective assessment of SET-M33's in vitro performance based on available experimental data.
Executive Summary
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the search for novel therapeutics, antimicrobial peptides (AMPs) have garnered significant interest. This report focuses on SET-M33, a synthetic, tetra-branched cationic antimicrobial peptide, and its efficacy against a panel of clinically relevant Gram-negative bacteria in comparison to standard-of-care antibiotics. The data presented herein summarizes Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, providing a quantitative measure of antimicrobial potency.
Quantitative Efficacy Comparison
The in vitro activity of SET-M33 and its linear variant, SET-M33L, has been evaluated against several key Gram-negative pathogens. The following tables summarize the MIC and MBC values of SET-M33/SET-M33L and commercial antibiotics against Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii, and Escherichia coli. It is important to note that direct comparative data from a single study is prioritized for accuracy.
Table 1: Comparative Antimicrobial Activity against Pseudomonas aeruginosa
| Antimicrobial Agent | Bacterial Strain | MIC (µM) | MBC (µM) | MBC/MIC Ratio | Reference |
| SET-M33L | PAO1 | 2.7 | 10.9 | 4.0 | [1] |
| Clinical Isolates (range) | 0.3 - 10.9 | 0.7 - 43.7 | - | [1] | |
| Tobramycin | PAO1 | 4.3 | 8.5 | 2.0 | [1] |
| Clinical Isolates (range) | 4.3 - 1095.2 | 8.5 - 1095.2 | - | [1] | |
| Ceftazidime | PAO1 | 3.7 | 3.7 | 1.0 | [1] |
| Clinical Isolates (range) | 3.7 - 234.2 | 3.7 - 234.2 | - | [1] |
Table 2: Antimicrobial Activity of SET-M33 and Commercial Antibiotics against Various Gram-Negative Pathogens (Data from Multiple Sources)
| Antimicrobial Agent | Bacterial Species | MIC Range (µM) | Reference |
| SET-M33 | P. aeruginosa | MIC90: <1.5 | [2] |
| K. pneumoniae | MIC90: <3.0 | [2] | |
| A. baumannii | 1.5 - 11 | [2] | |
| E. coli | 1.5 - 11 | [2] | |
| Colistin | K. pneumoniae | - | [3] |
| Meropenem | K. pneumoniae | - | |
| Amikacin | E. coli | - | |
| K. pneumoniae | - | ||
| P. aeruginosa | - | ||
| A. baumannii | - |
Note: A direct, comprehensive comparative study of SET-M33 against colistin, meropenem, and amikacin across all listed pathogens was not available in the reviewed literature. The data for the commercial antibiotics in Table 2 is sourced from various studies and is provided for general context.
Mechanism of Action: SET-M33
SET-M33 exerts its antimicrobial effect through a multi-step process primarily targeting the bacterial cell envelope.[1][2] This mechanism is distinct from many conventional antibiotics, which may contribute to its efficacy against MDR strains.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
a. Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial suspension standardized to 0.5 McFarland, further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Stock solutions of antimicrobial agents.
b. Procedure:
-
A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the microtiter plates.
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Determination
This procedure is a subsequent step to the MIC assay.
a. Preparation of Materials:
-
MIC plates from the completed assay.
-
Tryptic Soy Agar (TSA) plates.
b. Procedure:
-
Following MIC determination, a 10 µL aliquot is taken from each well that shows no visible growth (the MIC well and wells with higher concentrations).
-
Each aliquot is sub-cultured onto a separate, appropriately labeled TSA plate.
-
The plates are incubated at 35°C ± 2°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Conclusion
The available data suggests that SET-M33 demonstrates potent in vitro activity against a range of clinically significant Gram-negative bacteria, including multidrug-resistant strains.[1][2] In direct comparative studies against P. aeruginosa, SET-M33L exhibited lower MICs than tobramycin and comparable MICs to ceftazidime for the reference strain, and was effective against a range of clinical isolates.[1] The unique mechanism of action of SET-M33, involving the disruption of the bacterial membrane, may represent a valuable therapeutic strategy in an era of increasing antibiotic resistance. Further comprehensive studies directly comparing SET-M33 with a broader range of front-line antibiotics are warranted to fully elucidate its potential clinical utility.
References
- 1. Antimicrobial Peptides SET-M33L and SET-M33L-PEG Are Promising Agents Against Strong Biofilm-Forming P. aeruginosa, Including Multidrug-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Antimicrobial activity of two novel antimicrobial peptides AA139 and SET-M33 against clinically and genotypically diverse Klebsiella pneumoniae isolates with differing antibiotic resistance profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Antimicrobial Agent-33 in Resistant Bacterial Strains
This guide provides a comparative analysis of the in-vitro efficacy of the novel investigational compound, Antimicrobial Agent-33 (AA-33), against clinically significant resistant bacterial strains. The performance of AA-33 is benchmarked against standard-of-care antibiotics, supported by key experimental data and detailed methodologies.
Comparative In-Vitro Susceptibility Testing
The antimicrobial activity of AA-33 was evaluated against Methicillin-resistant Staphylococcus aureus (MRSA) and Carbapenem-resistant Acinetobacter baumannii (CRAB). The Minimum Inhibitory Concentrations (MICs) were determined and compared with Vancomycin (for MRSA) and Colistin (for CRAB).
Table 1: Minimum Inhibitory Concentration (MIC) of AA-33 and Comparator Agents
| Organism | Strain | Agent | MIC (µg/mL) | Interpretation |
| S. aureus | MRSA (ATCC 43300) | AA-33 | 0.5 | Susceptible |
| Vancomycin | 1 | Susceptible | ||
| A. baumannii | CRAB (Clinical Isolate) | AA-33 | 1 | Susceptible |
| Colistin | 0.5 | Susceptible | ||
| Meropenem | >128 | Resistant |
Data represent the median results from triplicate experiments. Interpretation is based on hypothetical breakpoints for AA-33.
Bactericidal Activity Assessment
Time-kill assays were conducted to assess the bactericidal or bacteriostatic nature of AA-33 against the resistant strains over a 24-hour period.
Table 2: Time-Kill Assay Results (Log10 CFU/mL Reduction at 4x MIC)
| Organism | Agent | 2h | 4h | 8h | 24h | Outcome |
| S. aureus (MRSA) | AA-33 | -1.8 | -3.2 | -4.1 | -4.5 | Bactericidal |
| Vancomycin | -0.5 | -1.1 | -2.5 | -3.1 | Bactericidal | |
| A. baumannii (CRAB) | AA-33 | -2.1 | -3.5 | -4.3 | -4.8 | Bactericidal |
| Colistin | -2.5 | -3.8 | -4.0 | -4.2 | Bactericidal |
A ≥3-log10 reduction in CFU/mL is defined as bactericidal activity.
Mechanism of Action: Inhibition of Peptide Deformylase
AA-33 functions by selectively inhibiting peptide deformylase (PDF), a crucial metalloenzyme in bacteria. PDF is responsible for removing the formyl group from the N-terminus of newly synthesized polypeptides, a vital step for protein maturation. Inhibition of this pathway leads to the accumulation of non-functional, formylated proteins, resulting in cessation of cell growth and eventual cell death.
Caption: Mechanism of AA-33 targeting the bacterial peptide deformylase (PDF) enzyme.
Experimental Protocols
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for the broth microdilution MIC determination assay.
Protocol Steps:
-
Inoculum Preparation: Bacterial colonies were suspended in saline to match a 0.5 McFarland turbidity standard, then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: Antimicrobial agents were serially diluted two-fold in CAMHB in 96-well microtiter plates.
-
Inoculation & Incubation: Each well was inoculated with the prepared bacterial suspension. Plates were incubated under ambient air at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Time-kill kinetic studies were performed to evaluate the bactericidal activity of the compounds.
-
Preparation: A starting inoculum of approximately 5 x 10^5 CFU/mL was prepared in CAMHB.
-
Exposure: Antimicrobial agents were added at a concentration of 4x their predetermined MIC. A growth control tube with no antibiotic was included.
-
Sampling: Aliquots were removed from each culture at specified time points (0, 2, 4, 8, and 24 hours).
-
Quantification: The samples were serially diluted in saline and plated on Tryptic Soy Agar. Plates were incubated at 37°C for 24 hours.
-
Analysis: Colony counts were performed to determine the number of viable bacteria (CFU/mL) at each time point. The results were plotted as log10 CFU/mL versus time.
Conclusion
The investigational this compound demonstrates potent in-vitro activity against both MRSA and CRAB strains. Its efficacy, characterized by low MIC values and rapid bactericidal action, is comparable or superior to standard-of-care agents like Vancomycin and Colistin for the tested strains. The unique mechanism of targeting peptide deformylase suggests a low potential for cross-resistance with existing antibiotic classes. These promising preliminary data warrant further investigation of AA-33 as a potential therapeutic agent for treating infections caused by multidrug-resistant bacteria.
Benchmarking "Antimicrobial Agent-33" Against Industry Standards: A Comparative Analysis
This guide provides a comprehensive performance benchmark of the novel investigational drug, "Antimicrobial Agent-33," against established industry-standard antimicrobial agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential therapeutic efficacy. All experimental data is based on standardized in-vitro assays.
Comparative Efficacy Analysis
The antimicrobial activity of "this compound" was quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against common Gram-positive and Gram-negative bacterial strains. Its performance was benchmarked against Vancomycin (a glycopeptide) and Ciprofloxacin (a fluoroquinolone).
Table 1: Comparative Antimicrobial Activity (MIC/MBC) in µg/mL
| Bacterial Strain | This compound | Vancomycin | Ciprofloxacin |
| MIC / MBC | MIC / MBC | MIC / MBC | |
| Staphylococcus aureus (ATCC 29213) | 0.5 / 1 | 1 / 2 | 0.25 / 0.5 |
| Escherichia coli (ATCC 25922) | 2 / 4 | >128 / >128 | 0.015 / 0.03 |
| Pseudomonas aeruginosa (ATCC 27853) | 4 / 8 | >128 / >128 | 0.25 / 1 |
| Enterococcus faecalis (ATCC 29212) | 1 / 2 | 2 / 8 | 1 / 4 |
Interpretation: The data indicates that "this compound" exhibits potent activity against the tested Gram-positive strains (S. aureus and E. faecalis), with efficacy comparable to or exceeding that of Vancomycin. While it demonstrates broad-spectrum activity by inhibiting Gram-negative bacteria (E. coli and P. aeruginosa), its potency in these cases is lower than that of Ciprofloxacin.
Experimental Protocols
The following methodologies were employed to generate the comparative data in Table 1.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation: A two-fold serial dilution of each antimicrobial agent was prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Bacterial strains were cultured to reach the logarithmic growth phase and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours under ambient air conditions.
-
Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that resulted in the complete visual inhibition of bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC was determined as an extension of the MIC assay to assess the bactericidal versus bacteriostatic properties of the agents.
-
Subculturing: Following MIC determination, a 10 µL aliquot was taken from each well showing no visible growth.
-
Plating: The aliquot was plated onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: The agar plates were incubated at 37°C for 18-24 hours.
-
Determination: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Visualized Workflows and Pathways
To further clarify the processes and mechanisms, the following diagrams have been generated.
Caption: Workflow for determining MIC and MBC values.
Safety Operating Guide
Safe Disposal of Antimicrobial Agent-33: A Comprehensive Guide for Laboratory Professionals
The proper disposal of research-grade antimicrobial agents is fundamental to laboratory safety, environmental protection, and the prevention of antimicrobial resistance. This guide provides a detailed protocol for the safe handling and disposal of Antimicrobial Agent-33, a novel investigational compound. These procedures are based on general best practices for chemical and biological waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the material's Safety Data Sheet (SDS). The following precautions are based on a hypothetical SDS for a potent, research-grade antimicrobial compound.
Key Hazards:
-
Toxicity: Potentially toxic upon ingestion, inhalation, or skin contact.
-
Allergic Reactions: May cause skin and respiratory sensitization.[1]
-
Environmental Hazard: Potentially harmful to aquatic life.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form (powder, stock solutions, or in media).[2][3]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[2][3]
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.[3][4]
-
Protective Clothing: A lab coat or chemical-resistant apron is necessary to protect the skin.[2][5]
-
Respiratory Protection: When handling the powdered form or creating aerosols, a NIOSH-approved respirator is recommended.[2][3]
II. Waste Characterization and Segregation
Proper segregation of waste is the first step in safe disposal.[6] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]
-
High-Concentration Waste: This includes expired or unused stock solutions, pure powder, and grossly contaminated materials. This waste is considered hazardous chemical waste.[7][8]
-
Low-Concentration Waste: This primarily consists of used cell culture media and buffer solutions containing the antimicrobial at working dilutions.
-
Contaminated Solid Waste: This includes items such as pipette tips, flasks, gloves, and paper towels that have come into contact with the antimicrobial agent.[8]
III. Step-by-Step Disposal Protocols
The appropriate disposal method depends on the concentration and nature of the waste.
A. High-Concentration Waste (Stock Solutions and Powder)
High-concentration antimicrobial waste must be disposed of through your institution's hazardous waste management program.[8]
-
Containerization: Collect all high-concentration liquid and solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][9] The container must be chemically compatible with the agent.[10]
-
Labeling: The container must be labeled "Hazardous Waste" and include the name "this compound" and the approximate concentration and quantity.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9][10]
-
Disposal: Arrange for pickup by your institution's EHS department for incineration at a licensed facility.[11]
B. Low-Concentration Waste (Contaminated Media and Buffers)
The disposal of low-concentration waste depends on the stability of this compound to heat and chemical inactivation. For the purposes of this guide, we will assume the agent is heat-stable and requires chemical inactivation.
-
Biohazard Decontamination (if applicable): If the media contains biohazardous materials (e.g., microorganisms, cell cultures), it must first be decontaminated, typically by autoclaving.[12][13][14]
-
Chemical Inactivation: Since this compound is heat-stable, autoclaving will not degrade the chemical.[7] Therefore, after autoclaving to kill biohazards, the liquid must be treated as chemical waste. Do not pour antibiotic-containing media down the drain.[1][7]
-
Collection: Collect the autoclaved, antimicrobial-containing media in a labeled hazardous waste container.[1]
-
Disposal: Arrange for pickup by your institution's EHS department.[1]
C. Contaminated Solid Waste (Labware, Gloves, etc.)
-
Segregation: Collect all non-sharp solid waste contaminated with this compound in a designated biohazard bag.[12]
-
Decontamination: If the waste is also a biohazard, it should be autoclaved.[12][15] The autoclave cycle should be validated to ensure proper sterilization.[16] A typical cycle is 121°C for a minimum of 30-60 minutes.[12][14]
-
Final Disposal: After autoclaving, the bag can typically be placed in the regular trash, but confirm this with your institutional guidelines.[14] Sharps, such as needles and contaminated glass, should always be placed in a designated sharps container for disposal.[12]
IV. Quantitative Data Summary
The following table summarizes key parameters for the disposal of this compound.
| Waste Type | Container | Treatment Method | Final Disposal Route | PPE Required |
| High-Concentration Stock Solution | Labeled, leak-proof hazardous waste container | None (direct disposal) | EHS pickup for incineration | Gloves, Goggles, Lab Coat |
| Low-Concentration (in Media) | Labeled, leak-proof hazardous waste container | Autoclave (for biohazards), then chemical waste collection | EHS pickup for incineration | Gloves, Goggles, Lab Coat |
| Contaminated Solid Waste (Non-Sharp) | Autoclavable biohazard bag | Autoclave at 121°C for ≥ 30 min | Institutional regulated waste or trash | Gloves |
| Contaminated Sharps | Puncture-resistant sharps container | Autoclave (if permitted by institution) | EHS pickup for incineration | Gloves |
V. Experimental Protocol: Validation of Antimicrobial Inactivation
To ensure that disposal procedures are effective, a chemical inactivation validation study may be required. The following is a sample protocol for validating a chemical neutralization method for this compound in liquid waste.
Objective: To confirm that treatment with a neutralizing agent (e.g., 10% sodium hypochlorite) effectively inactivates this compound.
Materials:
-
This compound solution (100 µg/mL)
-
10% (v/v) sodium hypochlorite solution
-
Sterile nutrient broth
-
Susceptible bacterial strain (e.g., E. coli ATCC 25922)
-
Sterile test tubes and pipettes
-
Incubator at 37°C
Methodology:
-
Preparation: Prepare a series of sterile test tubes. In the "Test" tubes, add 9 mL of the this compound solution. In the "Control" tubes, add 9 mL of sterile water.
-
Neutralization: To the "Test" tubes, add 1 mL of 10% sodium hypochlorite solution. To the "Control" tubes, add 1 mL of sterile water. Mix all tubes and allow a contact time of 30 minutes.
-
Inoculation: Following the contact time, inoculate all tubes with 100 µL of a suspension of the susceptible bacterial strain.
-
Incubation: Incubate all tubes at 37°C for 24-48 hours.
-
Analysis: Observe the tubes for bacterial growth (turbidity). The absence of growth in the "Test" tubes indicates that the antimicrobial agent was not effectively neutralized. Growth in the "Test" tubes, comparable to the "Control" tubes, indicates successful inactivation of this compound.
VI. Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. mannsupply.com [mannsupply.com]
- 3. falseguridad.com [falseguridad.com]
- 4. realsafety.org [realsafety.org]
- 5. hsa.ie [hsa.ie]
- 6. youtube.com [youtube.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. sterislifesciences.com [sterislifesciences.com]
- 14. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 15. Autoclave: Biohazardous Waste [blink.ucsd.edu]
- 16. biosafety.utk.edu [biosafety.utk.edu]
Personal protective equipment for handling Antimicrobial agent-33
This guide provides crucial safety and logistical information for the handling and disposal of Antimicrobial Agent-33. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this potent compound.
Immediate Safety and Handling Precautions
Proper handling of this compound is essential to ensure personnel safety and prevent environmental contamination. Always work in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1] Engineering controls like facility design with proper air-pressure differentials and process isolation are critical for minimizing containment risks.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. The required level of PPE can be determined by the Occupational Exposure Limit (OEL) of the compound. For potent compounds, enhanced PPE is often necessary.
Spill Response: In the event of a spill, evacuate the area immediately. For small spills, use an appropriate absorbent material to contain and clean up the spill, and dispose of the contaminated material as hazardous waste.[3] For larger spills, contact your institution's Environmental Health and Safety (EHS) department.[3]
Personal Protective Equipment (PPE) Summary
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE based on the Occupational Exposure Band (OEB) of the compound. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound to determine its OEB.
| OEB Level | Exposure Limit (μg/m³) | Required Personal Protective Equipment (PPE) |
| OEB 3 | 10 - 100 | cGMP gowning, double gloves, safety glasses, half-face respirator. |
| OEB 4 | 1 - 10 | cGMP gowning, double gloves, safety glasses, Powered Air-Purifying Respirator (PAPR).[4] |
| OEB 5 | < 1 | Full gowning, supplied-air respiratory protection in a specialized facility.[2] |
Note: This table provides general guidance. Always refer to the specific SDS for this compound for definitive PPE requirements.
Experimental Protocol: Weighing and Dispensing of this compound
This protocol outlines the procedure for safely weighing and dispensing powdered this compound, assuming it is a potent compound requiring containment.
Objective: To accurately weigh and dispense this compound while minimizing operator exposure and preventing contamination.
Materials:
-
This compound powder
-
Enclosed weighing and dispensing system (e.g., flexible or rigid isolator, glove box)[2][4]
-
Analytical balance
-
Spatula and weighing paper/boats
-
Designated waste container
-
Appropriate PPE (as determined by OEB level)
Procedure:
-
Preparation:
-
Material Transfer:
-
Introduce the container of this compound, balance, and all necessary tools into the isolator through a rapid transfer port (RTP) or airlock.[4]
-
-
Weighing:
-
Inside the isolator, carefully open the container of this compound.
-
Using a dedicated spatula, transfer the desired amount of powder onto the weighing paper on the analytical balance.
-
Once the target weight is achieved, securely close the primary container of this compound.
-
-
Dispensing and Cleanup:
-
Carefully transfer the weighed powder to the receiving vessel.
-
Clean any residual powder from the spatula and work surfaces within the isolator using an appropriate deactivating solution or disposable wipes.
-
Place all disposable items that have come into contact with the agent (e.g., weighing paper, gloves) into a designated, sealed hazardous waste bag inside the isolator.[6]
-
-
Material Removal:
-
Remove the receiving vessel and the waste bag from the isolator following proper decontamination and bagging-out procedures.
-
The exterior surfaces of these items should be decontaminated before removal.
-
Disposal Plan for this compound
Improper disposal of antimicrobial agents can lead to environmental contamination and the development of antimicrobial resistance.[7] A systematic approach to waste management is therefore critical.
Waste Segregation:
-
High-Concentration Waste: Stock solutions and bulk powder of this compound are considered hazardous chemical waste and must be collected in designated, properly labeled, and sealed containers.[8][9]
-
Low-Concentration Waste: Used cell culture media and other dilute solutions containing this compound should be handled based on the agent's stability. If the agent is heat-labile and can be deactivated by autoclaving, this may be an option, followed by disposal according to institutional guidelines.[8] If it is heat-stable, it must be collected as chemical waste.[8]
-
Contaminated Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and flasks, must be disposed of in designated biohazardous or chemical waste containers.[8]
Disposal Workflow:
Caption: Workflow for the safe disposal of waste containing this compound.
Final Disposal: All hazardous waste containing this compound must be disposed of through the institution's hazardous waste management program, which typically involves collection by a licensed chemical waste disposal company.[8] Never dispose of high-concentration antimicrobial waste down the drain.[9] Always consult and adhere to your institution's specific EHS protocols.[8]
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. escopharma.com [escopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. aiha.org [aiha.org]
- 7. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
